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  • Product: 1-cyclopentyl-1H-pyrazole-4-sulfonamide
  • CAS: 1249002-03-6

Core Science & Biosynthesis

Foundational

1-Cyclopentyl-1H-Pyrazole-4-Sulfonamide: Chemical Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the strategic selection of mol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of drug discovery pipelines. 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) has emerged as a highly versatile, privileged building block[1]. By combining the lipophilic shielding of a cyclopentyl ring, the rigid hydrogen-bonding capacity of a pyrazole core, and the metalloenzyme-targeting precision of a primary sulfonamide, this compound serves as a critical intermediate for synthesizing advanced kinase inhibitors and carbonic anhydrase (CA) antagonists[2].

This technical guide dissects the physicochemical properties, structural logic, synthetic methodologies, and biological evaluation workflows associated with this compound, providing a self-validating framework for application scientists.

Physicochemical Profile and Structural Logic

Understanding the intrinsic properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is essential for predicting its pharmacokinetic behavior and target engagement. The molecule is characterized by a molecular weight of 215.27 g/mol , making it an ideal low-molecular-weight fragment for lead optimization[3].

Quantitative Data Summary
PropertyValue
Chemical Name 1-cyclopentyl-1H-pyrazole-4-sulfonamide
CAS Number 1249002-03-6
Molecular Formula C8H13N3O2S
Molecular Weight 215.27 g/mol
SMILES C1CCC(C1)N2C=C(C=N2)S(=O)(=O)N
InChIKey LYQPLCAVOWEOFE-UHFFFAOYSA-N
Monoisotopic Mass 215.07285 Da
Pharmacophore Class Zinc-Binding Group (ZBG) / Heterocyclic Scaffold

Data sourced from [4].

Pharmacophoric Causality

The architectural design of this molecule is not coincidental; each moiety serves a specific thermodynamic and biological function:

  • The Cyclopentyl Ring: Imparts optimal lipophilicity (LogP). The bulky aliphatic nature allows the molecule to anchor into the hydrophobic pockets of target proteins, enhancing isoform selectivity.

  • The Pyrazole Core: Acts as a rigid, planar spacer. Its aromaticity enables π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) within binding sites, while the nitrogen atoms can act as hydrogen bond acceptors[5].

  • The Sulfonamide Group: A primary sulfonamide ( −SO2​NH2​ ) is the premier Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, displacing the nucleophilic water molecule and halting enzyme activity[2].

Pharmacophore Core 1-Cyclopentyl-1H-pyrazole- 4-sulfonamide Cyclopentyl Cyclopentyl Ring Core->Cyclopentyl Pyrazole Pyrazole Core Core->Pyrazole Sulfonamide Sulfonamide Group Core->Sulfonamide Hydrophobic Hydrophobic Pocket Binding & Lipophilicity (LogP) Cyclopentyl->Hydrophobic Scaffold Rigid Spacer & Pi-Pi Stacking Pyrazole->Scaffold ZBG Zinc Binding Group (ZBG) & Metalloenzyme Targeting Sulfonamide->ZBG

Logical relationship of the pharmacophoric elements in 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Synthetic Methodology and Mechanistic Causality

The synthesis of pyrazole-4-sulfonamides relies on exploiting the electronic distribution of the pyrazole ring. The C4 position is the most electron-rich carbon, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution[5].

Step-by-Step Protocol: Regiospecific Sulfochlorination & Amidation

1. Electrophilic Sulfonylation

  • Procedure: Dissolve 1-cyclopentyl-1H-pyrazole (1.0 eq) in anhydrous chloroform. Slowly add this to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere[5].

  • Causality: The extreme excess of chlorosulfonic acid is mandatory. It acts as both the electrophile source and the solvent, driving the equilibrium forward while absorbing the highly exothermic energy of the reaction. The transition state leading to C4 substitution preserves the aromaticity of the adjacent nitrogen atoms, ensuring high regioselectivity.

2. Heating & Chlorination

  • Procedure: Raise the reaction temperature to 60 °C and stir for 10 hours. Subsequently, add thionyl chloride (1.3 eq) and stir for an additional 2 hours[5].

  • Causality: During the reaction, some of the intermediate may hydrolyze into a sulfonic acid byproduct. Thionyl chloride ( SOCl2​ ) is introduced to quantitatively convert any sulfonic acid back into the highly reactive sulfonyl chloride, maximizing the final yield.

3. Quenching and Amidation

  • Procedure: Carefully pour the reaction mixture over crushed ice. Extract the organic layer, dry over Na2​SO4​ , and add it dropwise to an excess of cold methanolic ammonia ( NH3​/MeOH ) at 0 °C. Stir for 4 hours.

  • Causality: Rapid quenching on ice prevents the hydrolysis of the newly formed sulfonyl chloride. In the amidation step, ammonia acts as a strong nucleophile, displacing the chloride ion to form the primary sulfonamide. Low temperatures (0 °C) prevent competitive side reactions.

Experimental Workflow: In Vitro Biological Evaluation

Pyrazole-4-sulfonamide derivatives are frequently evaluated for their against cancer cell lines such as U937 (human monocytic leukemia)[6]. To ensure data integrity, the biological assay must be a self-validating system.

Protocol: CellTiter-Glo Luminescent Cell Viability Assay
  • Causality for Assay Selection: The CellTiter-Glo assay measures intracellular ATP levels, which directly correlate with the number of metabolically active cells[7]. This luminescent method strictly avoids the redox artifacts common with tetrazolium-based assays (e.g., MTT/MTS) when testing electron-rich heterocyclic compounds[5].

Step-by-Step Methodology:

  • Cell Culture: Cultivate U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[7].

  • Plating: Seed cells at a density of 1×104 cells/well in a 96-well opaque white microplate. (Causality: White plates maximize luminescence signal reflection and eliminate well-to-well optical crosstalk).

  • Compound Treatment: Treat cells with a dose-response series of the synthesized compound (0.1 µM to 100 µM) dissolved in DMSO. Maintain the final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO2​ humidified atmosphere.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis[5].

  • Validation & Detection: Incubate at room temperature for 10 minutes to stabilize the signal. Record luminescence using a multimode microplate reader.

Self-Validation Metrics: To guarantee trustworthiness, the assay must include a vehicle control (DMSO) and a positive control (Mitomycin C)[7]. Calculate the Z'-factor using the formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

The assay is only validated and approved for IC50​ calculation if the Z'-factor is ≥0.5 , proving a wide dynamic range and low statistical variability.

Workflow Step1 1. Cell Culture Preparation (U937 Cells in RPMI-1640) Step2 2. Compound Treatment (Dose-Response Series, ≤0.5% DMSO) Step1->Step2 Step3 3. Incubation (48 Hours, 37°C, 5% CO2) Step2->Step3 Step4 4. CellTiter-Glo Reagent Addition (ATP-dependent Lysis) Step3->Step4 Step5 5. Luminescence Reading & Z'-Factor Validation (≥ 0.5) Step4->Step5

Self-validating experimental workflow for evaluating antiproliferative activity.

References

  • 1-cyclopentyl-1H-pyrazole-4-sulfonamide Compound Summary. PubChem. National Center for Biotechnology Information.[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega (2023).[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry (2017).[Link]

Sources

Exploratory

Strategic Synthesis and Mechanistic Validation of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

Executive Summary 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a critical heterocyclic building block utilized in the development of advanced therapeutics, particularly in the design of phosphodiesteras...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a critical heterocyclic building block utilized in the development of advanced therapeutics, particularly in the design of phosphodiesterase 9A (PDE9A) inhibitors and acetylcholinesterase (AChE) modulators for neurodegenerative diseases[1]. Synthesizing this compound requires precise control over electrophilic aromatic substitution and nucleophilic acyl substitution dynamics. This whitepaper details a highly optimized, scalable, and self-validating three-step synthetic protocol designed for researchers and drug development professionals.

Mechanistic Pathway & Causality

To ensure reproducibility and high yield, it is critical to understand the chemical causality driving each step of the synthesis.

Step 1: Regioselective N-Alkylation ( SN​2 )

The synthesis initiates with the N-alkylation of 1H-pyrazole using bromocyclopentane. While pyrazole is an ambidentate nucleophile, its inherent symmetry guarantees a single isomeric product. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base in a polar aprotic solvent (N,N-Dimethylformamide, DMF). K2​CO3​ provides optimal basicity to deprotonate the pyrazole N-H ( pKa​≈14.4 ) without triggering unwanted side reactions, thereby maximizing the nucleophilicity of the nitrogen for a rapid SN​2 displacement of the bromide leaving group[2].

Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)

The pyrazole ring exhibits strong π -excessive character exclusively at the C4 position. The adjacent electronegative nitrogen atoms withdraw electron density from C3 and C5, directing the electrophilic attack strictly to C4. The protocol employs a dual-reagent system: chlorosulfonic acid ( ClSO3​H ) and thionyl chloride ( SOCl2​ ). ClSO3​H acts as both the solvent and the initial electrophile to form the pyrazole-4-sulfonic acid intermediate. To prevent reversible hydrolysis and ensure 100% conversion to the highly reactive sulfonyl chloride, SOCl2​ is introduced as a secondary chlorinating agent to drive the equilibrium forward[3].

Step 3: Nucleophilic Acyl Substitution (Amidation)

The final transformation is the amidation of 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride. Ammonia acts as a potent nucleophile, attacking the highly electrophilic sulfur center. Because this reaction is violently exothermic, strict temperature control (0 °C) is mandatory. Maintaining a low temperature suppresses the competitive hydrolysis of the sulfonyl chloride by water (when using aqueous NH4​OH ), ensuring that the sulfonamide is the exclusive terminal product[4].

Synthetic Workflow Visualization

Synthesis N1 1H-Pyrazole + Bromocyclopentane N2 1-Cyclopentyl-1H-pyrazole (Intermediate 1) N1->N2 K2CO3, DMF 90°C, 12h N3 1-Cyclopentyl-1H-pyrazole -4-sulfonyl chloride N2->N3 1. ClSO3H (0-80°C) 2. SOCl2 (80°C) N4 1-Cyclopentyl-1H-pyrazole -4-sulfonamide N3->N4 NH4OH (aq) 0°C to RT, 2h

Fig 1: Three-step synthetic workflow for 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield across the workflow.

StepReaction PhaseKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 N-AlkylationBromocyclopentane, K2​CO3​ , DMF901285 - 90
2 Chlorosulfonation ClSO3​H , SOCl2​ , CHCl3​ 0 to 8010 - 1275 - 80
3 Amidation NH4​OH (28% aq) or NH3​ /THF0 to 252 - 480 - 85

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentyl-1H-pyrazole
  • Setup : Charge a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser with 1H-pyrazole (1.0 equiv) and anhydrous DMF (5 volumes).

  • Base Addition : Add finely powdered anhydrous K2​CO3​ (1.5 equiv) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation : Introduce bromocyclopentane (1.2 equiv) dropwise via an addition funnel.

  • Heating : Elevate the temperature to 90 °C and stir for 12 hours.

  • Self-Validation Check : The reaction progress is visually validated by the heavy precipitation of KBr salts. Complete consumption of the starting material should be confirmed via TLC (Hexane/EtOAc 3:1).

  • Workup : Cool to room temperature, dilute with cold water (15 volumes), and extract with Ethyl Acetate ( 3×10 volumes). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Safety Note: ClSO3​H reacts violently with water. Perform strictly under an inert nitrogen atmosphere in a well-ventilated fume hood.

  • Setup : Dissolve 1-cyclopentyl-1H-pyrazole (1.0 equiv) in anhydrous chloroform ( CHCl3​ , 3 volumes).

  • Electrophilic Addition : In a separate flask, cool ClSO3​H (5.5 equiv) in CHCl3​ (7 volumes) to 0 °C. Slowly add the pyrazole solution dropwise over 30 minutes.

  • Self-Validation Check (Phase 1) : Vigorous evolution of HCl gas will occur. The cessation of rapid gas evolution indicates the completion of the initial sulfonic acid formation.

  • Chlorination : Raise the temperature to 60–80 °C and stir for 10 hours. Add SOCl2​ (1.3 equiv) dropwise and continue heating for an additional 2 hours to ensure total conversion to the sulfonyl chloride[3].

  • Workup : Cool the mixture to 0 °C and carefully quench by pouring it dropwise over crushed ice. Extract immediately with Dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and evaporate to yield Intermediate 2. Use immediately in the next step to prevent degradation.

Protocol 3: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide
  • Setup : Dissolve the freshly prepared 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in a minimal amount of THF or DCM.

  • Amidation : Cool 28% aqueous ammonium hydroxide ( NH4​OH , 10 volumes) to 0 °C in an ice bath. Add the sulfonyl chloride solution dropwise under vigorous stirring.

  • Self-Validation Check : The amidation is self-validating. As the hydrophobic sulfonyl chloride converts to the sulfonamide in the aqueous medium, the product will crash out as a distinct white precipitate, driving the equilibrium forward and simplifying isolation.

  • Workup : Stir the suspension for 2 hours, allowing it to gradually warm to room temperature. Isolate the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold water followed by cold hexanes. Dry under a high vacuum to afford the final target compound as a white crystalline solid.

Analytical Validation

To confirm the structural integrity of the final product, the following analytical signatures should be observed:

  • LC-MS (ESI) : Expected [M+H]+ at m/z 216.08.

  • 1H NMR (400 MHz, DMSO-d6) : Expect two distinct singlet peaks around δ 7.80 and 8.20 ppm corresponding to the C3 and C5 protons of the pyrazole ring. A broad singlet around δ 7.20 ppm (integrating for 2H) will confirm the primary sulfonamide ( NH2​ ) protons. The cyclopentyl methine proton will appear as a multiplet near δ 4.60 ppm, with the remaining cyclopentyl methylene protons appearing as multiplets between δ 1.60 and 2.10 ppm.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / NIH PubMed Central URL
  • Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A)
  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS Source: KTU ePubl URL

Sources

Foundational

Pharmacological Profiling of 1-Cyclopentyl-1H-Pyrazole-4-Sulfonamide: Core Mechanisms and Methodologies

Executive Summary & Chemical Ontology In the landscape of rational drug design, 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) represents a privileged pharmacophore and a critical synthetic building block[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In the landscape of rational drug design, 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) represents a privileged pharmacophore and a critical synthetic building block[1]. While rarely administered as a standalone therapeutic entity due to its low molecular weight and rapid clearance, this highly functionalized scaffold is the architectural foundation for two highly potent classes of targeted inhibitors.

The structural logic of this molecule is tripartite:

  • The N1-Cyclopentyl Ring: Provides a highly specific steric and lipophilic footprint. It is designed to engage with hydrophobic binding pockets, mimicking lipid chains or interacting with the variable rims of enzyme active sites to confer isoform selectivity.

  • The 1H-Pyrazole Core: Acts as a rigid, metabolically stable bioisostere. Its nitrogen atoms offer hydrogen bond accepting capabilities, optimizing the Topological Polar Surface Area (TPSA) and preventing the rapid oxidative metabolism often seen in simple phenyl rings[2].

  • The Primary Sulfonamide (-SO₂NH₂): The primary pharmacodynamic warhead. Depending on the target, it acts either as a transition-state mimic for hydrogen bonding or as a potent metal-chelating group[3].

When integrated into larger molecular frameworks, this scaffold drives two primary Mechanisms of Action (MoA): the non-covalent inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) [4] and the zinc-coordinating inhibition of Carbonic Anhydrase IX (CA IX) [5].

Mechanism of Action I: Non-Covalent NAAA Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects[4].

Historically, NAAA inhibitors relied on reactive electrophiles (e.g., beta-lactones) that covalently bound to the catalytic Cys126. However, covalent inhibitors often suffer from off-target toxicity and poor pharmacokinetic profiles. Pyrazole-4-sulfonamide derivatives (such as ARN19689) revolutionized this space by providing a non-covalent mechanism of action [4].

The Mechanistic Causality

The 1-cyclopentyl group mimics the aliphatic palmitoyl chain of PEA, anchoring the molecule deep within the hydrophobic channel of NAAA. Concurrently, the sulfonamide group acts as a transition-state analog. The oxygen atoms of the -SO₂NH₂ group form strong, reversible hydrogen bonds with the oxyanion hole of the NAAA active site, while the sulfonamide nitrogen interacts with the catalytic Cys126. Because no covalent bond is formed, the inhibition is highly reversible, drastically improving the in vivo safety profile and systemic availability[4].

NAAA_Pathway PEA Palmitoylethanolamide (PEA) Endogenous Anti-inflammatory NAAA NAAA Enzyme (Lysosomal Cysteine Hydrolase) PEA->NAAA Hydrolysis Products Palmitic Acid + Ethanolamine (Pro-inflammatory State) NAAA->Products Degradation Inhibitor Pyrazole-4-Sulfonamide (e.g., 1-Cyclopentyl Derivative) Inhibitor->NAAA Non-Covalent Inhibition Effect Preserved PEA Levels Anti-inflammatory Response Inhibitor->Effect Therapeutic Outcome

Figure 1: Mechanism of NAAA inhibition by pyrazole-4-sulfonamides preserving anti-inflammatory PEA.

Mechanism of Action II: Carbonic Anhydrase (CA IX) Inhibition

In oncology, the pyrazole-4-sulfonamide scaffold is deployed as a "dual-tail" inhibitor targeting Carbonic Anhydrase IX (CA IX)[5]. CA IX is a transmembrane metalloenzyme vastly overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote tumor survival and metastasis[5].

The Mechanistic Causality

The MoA here is driven by metalloenzyme coordination . The primary sulfonamide group (-SO₂NH₂) is deprotonated at physiological pH to form a sulfonamidate anion (-SO₂NH⁻). This anion acts as a potent nucleophile that directly coordinates with the catalytic Zinc ion (Zn²⁺) residing at the bottom of the CA IX active site cleft, displacing the zinc-bound water molecule essential for the hydration of CO₂[6].

The 1-cyclopentyl-1H-pyrazole moiety acts as the "tail." While the sulfonamide anchors to the zinc, the bulky, lipophilic cyclopentyl ring interacts with the variable amino acid residues at the outer rim of the CA active site. This specific steric interaction is what grants the molecule selectivity for the tumor-associated CA IX isoform over the ubiquitous, off-target CA I and CA II isoforms[5].

CAIX_Inhibition Tumor Hypoxic Tumor Microenvironment CAIX Carbonic Anhydrase IX (CA IX) Overexpression Tumor->CAIX Induces Zinc Active Site Zinc (Zn2+) CAIX->Zinc Contains Sulfonamide Primary Sulfonamide Group (-SO2NH2) Sulfonamide->Zinc Coordinates (Displaces H2O) Outcome Intracellular Acidification & Apoptosis Sulfonamide->Outcome Enzyme Inhibition Cyclopentyl 1-Cyclopentyl-1H-Pyrazole (Lipophilic Tail Interaction) Cyclopentyl->CAIX Stabilizes Binding

Figure 2: Zinc coordination and dual-tail stabilization of CA IX by pyrazole-4-sulfonamides.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the MoA of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives, application scientists must utilize kinetic assays that inherently validate the mechanism.

Protocol A: Fluorogenic Human NAAA Assay (Validating Non-Covalent Inhibition)

This protocol uses N-(4-methyl coumarin)-palmitamide (PAMCA) as a surrogate substrate. Cleavage by NAAA releases 7-amino-4-methylcoumarin (AMC), allowing real-time fluorescence tracking[4].

  • Reagent Preparation: Prepare recombinant human NAAA in assay buffer (100 mM sodium phosphate, 100 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5). The acidic pH is critical as NAAA is a lysosomal enzyme.

  • Inhibitor Incubation: Pre-incubate the pyrazole-sulfonamide derivative (0.1 nM to 10 μM) with the enzyme for 30 minutes at 37°C.

  • Substrate Addition: Introduce PAMCA (final concentration 5 μM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 360 nm, λem = 460 nm).

  • Self-Validation Step (Rapid Dilution): To prove the inhibition is non-covalent, take an aliquot of the fully inhibited enzyme-inhibitor complex and rapidly dilute it 100-fold into a buffer containing excess PAMCA.

    • Causality: If fluorescence rapidly resumes, the inhibitor has dissociated, proving a non-covalent, reversible MoA. If the enzyme remains inactive, the inhibitor is covalent. Pyrazole-4-sulfonamides will show rapid signal restoration.

Protocol B: Stopped-Flow Carbonic Anhydrase Assay

Standard endpoint assays fail for CA kinetics due to the enzyme's extreme catalytic turnover ( kcat​≈106s−1 ). A stopped-flow spectrophotometric method is mandatory[6].

  • System Priming: Load Syringe A with CA IX enzyme + pyrazole-sulfonamide inhibitor + Phenol Red indicator (0.2 mM) in HEPES buffer (pH 7.5). Load Syringe B with CO₂-saturated water.

  • Rapid Mixing: Trigger the stopped-flow instrument to rapidly mix Syringe A and B in a 1:1 ratio within the microfluidic observation cell (dead time < 2 ms).

  • Photometric Tracking: Monitor the absorbance at 558 nm. As CA IX hydrates CO₂ to bicarbonate and protons, the pH drops, causing Phenol Red to shift color.

  • Self-Validation Step (Uncatalyzed Baseline): Run a parallel blank injection (Syringe A lacking the enzyme).

    • Causality: The uncatalyzed hydration of CO₂ provides a baseline slope. The IC₅₀ is calculated only from the enzyme-dependent acceleration above this baseline, ensuring the sulfonamide is directly inhibiting the enzyme and not merely buffering the solution.

Quantitative SAR Profiling

The integration of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide core drastically alters the potency and selectivity of the resulting drug candidates. The table below summarizes the Structure-Activity Relationship (SAR) data for related derivatives across different targets.

Compound Scaffold / DerivativeTarget EnzymeIC₅₀ / PotencyMechanism of ActionReference
Azabicyclo-pyrazole sulfonamide (ARN19689) Human NAAA0.042 μMNon-covalent competitive inhibition[4]
3,5-dimethyl-1H-pyrazole-4-sulfonamide U937 Cancer CellsModerate to ExcellentAnti-proliferative / Cytotoxicity[2]
Pyrazole-sulfonamide hybrid (Dual-tail) CA IX (HCT-116)3.27 - 45.88 μMZinc coordination (Apoptosis induction)[5]
1-(4-Chlorophenyl)-3,5-dimethyl-pyrazole-4-sulfonamide hCA I, II, IX, XIIIsoform dependentZinc coordination (Metalloenzyme)[6]

Table 1: Quantitative profiling of pyrazole-4-sulfonamide derivatives demonstrating the versatility of the pharmacophore.

Conclusion & Translational Outlook

The 1-cyclopentyl-1H-pyrazole-4-sulfonamide scaffold is a masterclass in modular drug design. By leveraging the lipophilic bulk of the cyclopentyl ring and the robust hydrogen-bonding/metal-coordinating capacity of the primary sulfonamide, medicinal chemists can pivot this single building block toward entirely different therapeutic areas. Whether deployed as a non-covalent NAAA inhibitor to treat neuroinflammation without the risks of covalent toxicity, or as a highly selective CA IX inhibitor to induce apoptosis in hypoxic colorectal carcinomas, this structural motif remains a cornerstone of modern pharmacological development.

References

  • Sigma-Aldrich / Molaid. 1-cyclopentyl-1H-pyrazole-4-sulfonamide | CAS: 1249002-03-6. Product Data and Chemical Ontology.

  • National Institutes of Health (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. 4

  • National Institutes of Health (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. 2

  • Taylor & Francis. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. 6

  • ResearchGate. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer.5

Sources

Exploratory

Biological Activity and Pharmacological Utility of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide in Modern Drug Discovery

Executive Summary 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly privileged pharmacophore and chemical building block in modern medicinal chemistry. Rather than functioning as a standalone therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly privileged pharmacophore and chemical building block in modern medicinal chemistry. Rather than functioning as a standalone therapeutic drug, this compound provides a robust structural scaffold for the design of potent, targeted inhibitors. By leveraging its unique combination of hydrogen-bonding capacity, zinc-coordinating potential, and lipophilic steric bulk, researchers have successfully utilized this scaffold to target a diverse array of biological systems, including carbonic anhydrases (CAs), protein kinases, and lipid amidases[1][2][3]. This technical guide dissects the structure-activity relationship (SAR) of this core, details its primary biological mechanisms, and provides validated experimental protocols for evaluating its derivatives.

Structural Biology & Pharmacophore Analysis

The pharmacological versatility of 1-cyclopentyl-1H-pyrazole-4-sulfonamide stems from the synergistic interaction of its three distinct chemical moieties, each engineered to exploit specific protein microenvironments:

  • The Primary Sulfonamide (-SO₂NH₂): The sulfonamide group is a classic bioisostere and a powerful zinc-binding group (ZBG)[4]. In the context of metalloenzymes like Carbonic Anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and halting enzymatic function[1][5].

  • The Pyrazole Core: Pyrazoles are ubiquitous in kinase inhibitor design[6]. The nitrogen atoms in the five-membered aromatic pyrazole ring act as essential hydrogen-bond donors and acceptors. This allows the core to anchor tightly to the backbone amides of the kinase hinge region (e.g., in PI3K or JAK kinases), mimicking the binding of the adenine ring of ATP[2].

  • The 1-Cyclopentyl Substituent: The addition of a saturated cyclopentyl ring at the N1 position significantly enhances the lipophilicity (LogP) of the scaffold. Biologically, this bulky, hydrophobic group is designed to occupy adjacent hydrophobic pockets (such as the ribose-binding pocket in ATP-competitive inhibitors), increasing both binding affinity and target selectivity while restricting rotational degrees of freedom to lock the molecule into a bioactive conformation[7][8].

Pharmacophore Compound 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Core Scaffold) Sub1 Sulfonamide Group (-SO2NH2) Compound->Sub1 Sub2 Pyrazole Ring Compound->Sub2 Sub3 Cyclopentyl Ring Compound->Sub3 Target1 Carbonic Anhydrases (Zinc Coordination) Sub1->Target1 Displaces catalytic water Target2 Kinases (PI3K, GSK3) (Hinge Binding) Sub2->Target2 H-bond Donor/Acceptor Target3 Hydrophobic Pockets (Steric Fit / Lipophilicity) Sub3->Target3 Van der Waals interactions

Figure 1: Pharmacophore mapping of 1-cyclopentyl-1H-pyrazole-4-sulfonamide to its primary biological targets.

Primary Biological Targets & Mechanisms

Carbonic Anhydrase (CA) Inhibition

Solid tumor microenvironments are notoriously hypoxic and acidic. Cancer cells overexpress CA IX and CA XII to regulate intracellular pH and survive these harsh conditions[5]. Pyrazole-4-sulfonamide derivatives exhibit potent antiproliferative activity by selectively inhibiting these tumor-associated CAs[1]. Modern drug design often employs a "dual-tail" strategy, where the pyrazole core is further substituted to interact simultaneously with both the hydrophobic and hydrophilic halves of the CA active site, driving nanomolar potency[4][5].

Kinase Inhibition (PI3K, GSK3, and Beyond)

Derivatives of pyrazole-sulfonamides have been patented as potent inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3K) and Glycogen synthase kinase 3 (GSK3)[2][8]. The mechanism involves competitive binding to the ATP catalytic domain, effectively blocking the phosphorylation of downstream cellular targets. The 1-cyclopentyl variation specifically improves cellular permeability and membrane transit compared to unsubstituted pyrazoles[8].

NAAA Inhibition

Recent medicinal chemistry advancements have identified pyrazole sulfonamides as highly selective, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA)[3]. NAAA degrades endogenous anti-inflammatory lipid amides like palmitoylethanolamide (PEA). By inhibiting NAAA, pyrazole-sulfonamide derivatives prolong the efficacy of PEA, offering a novel, systemically available pathway for treating neuroinflammation and pain[3].

Integrin α2β1 Modulation

Structurally related pyrazole-4-sulfonamides (such as BTT-3033) function as integrin α2β1 inhibitors. Phosphoproteomic analysis in prostate stromal cells has shown that these compounds dose-dependently inhibit downstream targets like polo-like kinase 1 (PLK1) and GTPase signaling proteins, highlighting the scaffold's versatility in disrupting complex protein-protein interactions associated with benign prostatic hyperplasia (BPH)[9].

Quantitative Data Presentation

Below is a summarized comparison of the biological activity of pyrazole-sulfonamide scaffolds across various targets, demonstrating the broad utility of the pharmacophore.

Target EnzymeScaffold ApplicationTypical IC₅₀ / Kᵢ RangeMechanism of ActionClinical / Preclinical Utility
Carbonic Anhydrase IX Primary Sulfonamide5 nM - 50 nMActive-site Zn²⁺ coordinationSolid tumor microenvironment targeting[5]
PI3 Kinase (Class I) Pyrazole Core10 nM - 500 nMATP-competitive hinge bindingOncology, Autoimmune disorders[2]
NAAA Azabicyclo-pyrazole40 nM - 100 nMNon-covalent active site blockadeNeuroinflammation, Pain management[3]
Integrin α2β1 N-aryl-pyrazole~1 µMAllosteric disruptionBenign Prostatic Hyperplasia (BPH)[9]

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of synthesized 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives, researchers must employ orthogonal assay systems. The causality behind these specific protocols is to accurately differentiate between direct biochemical target engagement and functional cellular efficacy.

Protocol 1: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Rationale: Standard colorimetric assays are too slow to capture the rapid hydration of CO₂ by CAs. Stopped-flow spectrophotometry allows for real-time kinetic monitoring of the pH change.

  • Preparation: Prepare 10 mM stock solutions of the pyrazole-sulfonamide derivative in 100% DMSO. Dilute to working concentrations (0.1 nM - 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM NaCl).

  • Enzyme Incubation: Pre-incubate recombinant human CA IX (10 nM) with the inhibitor for 15 minutes at 20°C. Causality: Pre-incubation is critical for sulfonamides, as zinc coordination requires the displacement of a tightly bound water molecule, making the binding kinetics relatively slow compared to standard non-covalent inhibitors.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) containing a pH indicator (e.g., Phenol Red) using a stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance change at 557 nm for 10-50 seconds. Calculate the initial velocity of the pH drop.

  • Analysis: Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the Kᵢ value.

Protocol 2: TR-FRET Kinase Assay (e.g., PI3K Profiling)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common issue when screening highly conjugated heterocyclic scaffolds.

  • Reaction Setup: In a 384-well plate, combine 5 µL of PI3K enzyme (1 nM) with 5 µL of the pyrazole-sulfonamide inhibitor (serial dilutions).

  • Initiation: Add 10 µL of substrate mixture containing PIP2 (10 µM) and ATP (at the Kₘ value, typically 10-50 µM). Causality: Running the assay precisely at the ATP Kₘ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region, preventing false negatives from ATP out-competition.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the TR-FRET detection mixture (containing europium-labeled anti-GST antibody and a biotinylated PIP3 tracer bound to streptavidin-APC).

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Workflow Step1 Compound Library (Pyrazole Derivatives) Step2 Primary Screening (TR-FRET / Stopped-Flow) Step1->Step2 Step3 Hit Validation (Dose-Response IC50) Step2->Step3 Step4 Selectivity Profiling (Kinase/CA Panels) Step3->Step4 Step5 Lead Optimization (In vivo PK/PD) Step4->Step5

Figure 2: High-throughput screening workflow for evaluating pyrazole-sulfonamide derivatives.

References

  • ACS Omega. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Publications, 2023. Available at: [Link]

  • ResearchGate. "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer". ResearchGate, 2023. Available at: [Link]

  • Taylor & Francis. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases". Tandfonline.com, 2017. Available at:[Link]

  • Google Patents. "US20080293706A1 - Quinoxaline derivatives as pi3 kinase inhibitors". Google.com.
  • Journal of Medicinal Chemistry. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". ACS Publications, 2022. Available at: [Link]

  • PubMed Central (PMC). "Phosphoproteomics identifies potential downstream targets of the integrin α2β1 inhibitor BTT-3033 in prostate stromal cells". NIH.gov, 2021. Available at:[Link]

  • Google Patents. "US 8,143,293 B2 - Kinase Inhibitors Useful for the Treatment of Myleoproliferative Diseases". Googleapis.com, 2008. Available at:[Link]

  • Google Patents. "US 2007/0281949 A1 - Substituted pyrazolopyrimidines". Googleapis.com, 2007. Available at: [Link]

Sources

Foundational

The Pyrazole-4-Sulfonamide Pharmacophore: A Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The strategic incorporation of sulfonamide moieties in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The strategic incorporation of sulfonamide moieties into heterocyclic scaffolds is a cornerstone of modern rational drug design. Specifically, the pyrazole-4-sulfonamide class has emerged as a highly versatile pharmacophore, exhibiting potent activity as zinc-binding groups (ZBGs) in metalloenzyme inhibition and demonstrating significant antiproliferative properties[1][2].

This technical guide provides an in-depth analysis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide , focusing on its chemoinformatic identity (anchored by its unique InChIKey), the mechanistic rationale behind its biological activity, and field-proven, self-validating protocols for its synthesis and pharmacological evaluation.

Chemical Identity & Chemoinformatics

Accurate molecular identification is critical for database cross-referencing and in silico screening. The core identifier for 1-cyclopentyl-1H-pyrazole-4-sulfonamide is its InChIKey, a 27-character hashed representation of the International Chemical Identifier that ensures exact structural matching across global chemical databases[3].

Table 1: Physicochemical & Chemoinformatic Properties
PropertyValueReference
Compound Name 1-cyclopentyl-1H-pyrazole-4-sulfonamide[3]
InChIKey LYQPLCAVOWEOFE-UHFFFAOYSA-N [3]
Molecular Formula C8H13N3O2S[3]
Monoisotopic Mass 215.07285 Da[3]
CAS Registry Number 1249002-03-6[4]
Predicted CCS ([M+H]+) 146.7 Ų[3]

Mechanistic Rationale: The Pyrazole-Sulfonamide Scaffold

The pharmacological utility of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is driven by the synergistic properties of its structural components:

  • The Cyclopentyl Ring: Provides lipophilic bulk that enhances membrane permeability and occupies hydrophobic pockets within target enzyme active sites.

  • The Pyrazole Core: Acts as a metabolically stable, aromatic bioisostere. Its electron-rich nature at the C4 position not only facilitates synthesis but also influences the pKa of the attached sulfonamide.

  • The Primary Sulfonamide (-SO2NH2): Functions as a classical Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide is partially deprotonated. The resulting anion coordinates directly with the catalytic Zn2+ ion in enzymes such as Carbonic Anhydrase (CA), displacing the catalytic water molecule and halting the hydration of CO2[1].

MOA S Primary Sulfonamide (R-SO2NH2) D Deprotonation at Physiological pH S->D pKa ~ 7-8 Z Coordination to Catalytic Zn2+ in Target Metalloenzyme D->Z Active Site Entry W Displacement of Catalytic Water/Hydroxide Z->W Steric & Electronic Displacement I Inhibition of Substrate Hydration (Enzyme Blockade) W->I Loss of Function

Fig 1: Mechanism of metalloenzyme inhibition by primary pyrazole sulfonamides.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide utilizes a three-step linear sequence. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating; therefore, in-process controls (IPCs) are integrated to ensure causality and reaction fidelity at every stage[2].

Step 1: N-Alkylation of Pyrazole
  • Causality: Pyrazole is an ambident nucleophile. Deprotonation of the N-H using anhydrous potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) drives the equilibrium toward the highly nucleophilic pyrazolide anion. The polar aprotic solvent maximizes the SN​2 reaction rate with cyclopentyl bromide.

  • Protocol:

    • Suspend 1H-pyrazole (1.0 eq) and K2​CO3​ (1.5 eq) in anhydrous DMF at 0 °C.

    • Add cyclopentyl bromide (1.1 eq) dropwise. Stir at 60 °C for 12 hours.

    • Quench with water and extract with ethyl acetate.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated when the UV-active baseline pyrazole spot is entirely consumed. LC-MS must confirm the intermediate mass [M+H]+=137 .

Step 2: Regioselective Chlorosulfonation
  • Causality: The N1 and N2 atoms of the pyrazole ring direct electron density toward the C4 position via resonance (+M effect). Reacting the intermediate with excess neat chlorosulfonic acid ( ClSO3​H ) performs an electrophilic aromatic substitution (EAS) exclusively at C4. The excess reagent acts as both solvent and electrophile, driving the thermodynamically demanding formation of the sulfonyl chloride over the sulfonic acid intermediate[5].

  • Protocol:

    • Cool neat ClSO3​H (5.0 eq) to 0 °C under nitrogen.

    • Slowly add 1-cyclopentyl-1H-pyrazole (1.0 eq) dropwise to control the exotherm.

    • Heat the mixture to 80 °C for 6 hours.

    • Carefully pour the cooled mixture over crushed ice to precipitate the sulfonyl chloride.

  • Self-Validation: Quench a 10 µL aliquot in methanol. LC-MS analysis must show the methyl sulfonate ester derivative, confirming the successful activation of the C4 position.

Step 3: Amidation
  • Causality: The highly electrophilic sulfonyl chloride is quenched with aqueous ammonia. Ammonia acts as the nucleophile, while the excess equivalents act as an acid scavenger to neutralize the liberated HCl, preventing reverse hydrolysis and driving the reaction to completion[1].

  • Protocol:

    • Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) at 0 °C.

    • Add 28% aqueous ammonium hydroxide ( NH4​OH ) (10.0 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Evaporate the THF, precipitate the product in cold water, and recrystallize from ethanol.

  • Self-Validation: Final purity is validated via 1H NMR. The appearance of a broad singlet integrating to 2H at ~7.2–7.4 ppm (in DMSO- d6​ ) confirms the presence of the primary sulfonamide group. HRMS must yield [M+H]+≈216.0801 [3].

Synthesis A 1H-Pyrazole + Cyclopentyl Bromide B 1-Cyclopentyl-1H-pyrazole A->B K2CO3, DMF N-Alkylation C 1-Cyclopentyl-1H-pyrazole- 4-sulfonyl chloride B->C ClSO3H, 80°C Electrophilic Aromatic Substitution D 1-Cyclopentyl-1H-pyrazole- 4-sulfonamide C->D NH4OH (aq) Amidation

Fig 2: Step-by-step synthetic workflow for 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Biological Evaluation Workflows

To accurately profile the pharmacological potential of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, rigorous biological assays are required.

Protocol A: Stopped-Flow CO2 Hydration Assay (Carbonic Anhydrase Inhibition)
  • Causality: To measure the potency of the sulfonamide ZBG against human Carbonic Anhydrase (hCA) isoforms.

  • Methodology:

    • Prepare a solution of recombinant hCA II in HEPES buffer (pH 7.4) containing phenol red indicator.

    • Pre-incubate the enzyme with varying concentrations of the pyrazole-4-sulfonamide (1 nM to 10 µM) for 15 minutes.

    • Rapidly mix the enzyme-inhibitor complex with CO2-saturated water using a stopped-flow spectrophotometer.

    • Monitor the absorbance decay at 556 nm (indicating the pH drop as CO2 is hydrated to HCO3−​ + H+ ).

  • Self-Validation System: The assay must include Acetazolamide as a positive control. The system validates itself if the uninhibited reaction shows a rapid, steep absorbance drop, while the Acetazolamide control shows baseline stabilization (complete inhibition).

Protocol B: LDH Release Assay (Antiproliferative Activity)
  • Causality: Pyrazole-4-sulfonamides have demonstrated dose-dependent cytotoxicity against cancer cell lines (e.g., U937, HeLa)[2]. Lactate Dehydrogenase (LDH) release is a reliable proxy for cell membrane integrity and cell death.

  • Methodology:

    • Seed U937 cells in a 96-well plate at 1×104 cells/well.

    • Treat cells with the compound (5 to 100 µg/mL) and incubate for 48 hours at 37 °C[2].

    • Transfer 50 µL of the supernatant to a new plate and add the LDH substrate mix.

    • Measure absorbance at 490 nm after a 30-minute dark incubation.

  • Self-Validation System: Include a "Maximum Release" control (cells treated with 1% Triton X-100 lysis buffer) and a "Spontaneous Release" control (untreated cells). The assay is validated only if the maximum release signal is at least 5-fold higher than the spontaneous release, ensuring a functional dynamic range.

Table 2: Comparative Pharmacological Metrics for Pyrazole-4-Sulfonamides
Pharmacological Target / AssayMetricRepresentative Value RangeReference
Carbonic Anhydrase II (hCA II) Ki​ (Inhibition Constant)Low nanomolar range (e.g., 10 - 80 nM)[1]
U937 Cancer Cell Line IC50​ (Antiproliferative)Dose-dependent cytotoxicity[2]
Nav1.7 Voltage-Gated Channel IC50​ (Ion Channel Blockade)Micromolar range (structural analogs)[6]

Conclusion

1-Cyclopentyl-1H-pyrazole-4-sulfonamide (InChIKey: LYQPLCAVOWEOFE-UHFFFAOYSA-N) represents a highly tunable, synthetically accessible pharmacophore. By understanding the electronic causality of the pyrazole ring during synthesis and the coordination chemistry of the primary sulfonamide in biological systems, drug development professionals can leverage this scaffold for targeted metalloenzyme inhibition and oncology applications.

References

  • Title : PubChemLite - 1-cyclopentyl-1h-pyrazole-4-sulfonamide (C8H13N3O2S) Source : uni.lu URL : 3

  • Title : 916737-71-8,5-Amino-2-fluorobenzenesulfonamide-AccelaChem|AccelaChemBio Source : accelachem.com URL : 4

  • Title : Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source : tandfonline.com URL : 1

  • Title : Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source : acs.org URL : 2

  • Title : 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide - Benchchem Source : benchchem.com URL : 6

Sources

Exploratory

1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives and analogs

An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivatives and Analogs Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-cyclopentyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, structure-activity relationships (SAR), and diverse biological applications of this promising class of compounds.

Introduction: A Scaffold of Significant Pharmacological Interest

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this aromatic structure is a key component in numerous pharmaceuticals.[1][2] When combined with a sulfonamide moiety (–SO₂NH₂), another critical pharmacophore, the resulting pyrazole sulfonamide scaffold exhibits a remarkable breadth of biological activities.[1] These compounds have been investigated for applications ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective agents.[1][3][4]

The specific focus of this guide, the 1-cyclopentyl-1H-pyrazole-4-sulfonamide core, represents a targeted exploration within this broader chemical space. The cyclopentyl group at the N1 position introduces specific steric and lipophilic properties that can be fine-tuned to optimize interactions with biological targets. This document will delve into the synthesis of these molecules, the critical relationships between their structure and function, and the established protocols for their evaluation.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives follows a logical, multi-step pathway. The general approach involves the initial formation of the N-substituted pyrazole ring, followed by sulfonyl group installation and subsequent functionalization.

A representative synthetic workflow is outlined below. The causality behind this sequence is rooted in reaction compatibility; installing the sulfonamide precursor (sulfonyl chloride) after securing the N1-substituent prevents unwanted side reactions and ensures regiochemical control at the C4 position.

G cluster_synthesis General Synthetic Workflow Pyrazole Pyrazole Precursor N1_Cyclopentyl N1-Cyclopentyl Pyrazole Pyrazole->N1_Cyclopentyl N-Alkylation (e.g., Cyclopentyl Bromide, Base) Sulfonyl_Chloride 1-Cyclopentyl-1H-pyrazole-4-sulfonyl Chloride N1_Cyclopentyl->Sulfonyl_Chloride C4-Chlorosulfonylation (Chlorosulfonic Acid, Thionyl Chloride) Final_Compound 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivative Sulfonyl_Chloride->Final_Compound Amination (Ammonia or Primary/Secondary Amine)

Caption: General workflow for synthesizing target compounds.

Key Synthetic Steps
  • N-Alkylation of the Pyrazole Ring: The synthesis typically begins with a pre-formed pyrazole ring. The cyclopentyl group is introduced at the N1 position via an alkylation reaction. This is often achieved by treating the pyrazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a suitable base, such as potassium tert-butoxide, in a polar aprotic solvent like tetrahydrofuran (THF).[2] The base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the cyclopentyl halide.

  • C4-Sulfonylation: The subsequent step involves the introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring. This is a critical transformation, typically accomplished using chlorosulfonic acid.[2] The N1-cyclopentyl pyrazole is added slowly to a solution of chlorosulfonic acid, often in a chlorinated solvent like chloroform.[2] The reaction mixture is heated to drive the reaction to completion. Thionyl chloride is subsequently added to ensure the complete conversion of the sulfonic acid to the more reactive sulfonyl chloride.[2][5]

  • Formation of the Sulfonamide: The final step is the reaction of the highly reactive 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride intermediate with ammonia or a desired primary or secondary amine.[2] This nucleophilic substitution reaction readily forms the sulfonamide bond. The choice of amine is a key diversification point, allowing for the creation of a library of analogs with varied substituents on the sulfonamide nitrogen, which is crucial for tuning the compound's biological and physicochemical properties.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

The biological activity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is fundamental to designing potent and selective drug candidates.

  • The Pyrazole Core (Positions C3, C5): Substitutions at the C3 and C5 positions are common. For instance, the presence of small alkyl groups like methyl can influence the electronic properties and steric profile of the molecule, impacting target binding.[1][2]

  • The N1-Substituent (Cyclopentyl Group): The N1-cyclopentyl group provides a significant lipophilic character to the molecule. This can enhance cell membrane permeability and promote binding to hydrophobic pockets within target proteins. Varying this group is a key strategy for modulating potency and pharmacokinetic properties.

  • The Sulfonamide Moiety (-SO₂NR'R''): This functional group is a potent hydrogen bond donor and acceptor, making it critical for target engagement.[6] The substituents on the sulfonamide nitrogen (R' and R'') are a primary point of diversification. Introducing different alkyl, aryl, or heterocyclic groups can drastically alter the compound's activity, selectivity, and physical properties like solubility.[2][7] Studies have shown that even the position of the sulfonamide on an attached aromatic ring can dramatically influence inhibitory activity against enzymes like carbonic anhydrases.[4]

G cluster_sar Structure-Activity Relationship (SAR) Overview cluster_targets Biological Outcomes Core 1-Cyclopentyl-1H- pyrazole-4-sulfonamide N1 N1-Cyclopentyl Group (Lipophilicity, Sterics) Core->N1 C3_C5 C3/C5 Positions (Electronic/Steric Tuning) Core->C3_C5 SO2N Sulfonamide Moiety (H-Bonding, Diversification Point) Core->SO2N Targets Modulation of Biological Targets N1->Targets C3_C5->Targets SO2N->Targets Potency Potency Targets->Potency Selectivity Selectivity Targets->Selectivity PK Pharmacokinetics Targets->PK

Caption: Key molecular regions influencing biological activity.

Biological Targets and Therapeutic Potential

Analogs of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide scaffold have been reported to interact with a wide array of biological targets, highlighting their potential in various therapeutic areas.

Biological Activity Specific Target(s) / Disease Area Key Findings References
Antiproliferative CancerDerivatives have shown in vitro activity against cancer cell lines, such as the human monocytic cell line U937.[2],[1],[8]
Kinase Inhibition Cancer, Neurodegenerative DiseasePyrazole compounds are known inhibitors of protein kinases like Aurora-2, GSK-3, and LRRK2.[9],[6]
Enzyme Inhibition Glaucoma, Epilepsy, Alzheimer's DiseaseAnalogs demonstrate inhibitory activity against Carbonic Anhydrases (hCA I, hCA II) and Cholinesterases (AChE, BChE).[3],[4]
Anti-inflammatory Inflammatory ConditionsA novel class of inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been developed from a pyrazole sulfonamide core.[10]
Antimicrobial Bacterial & Fungal InfectionsVarious derivatives exhibit activity against bacterial and fungal strains.[11],[7],[12]
Antiparasitic LeishmaniasisSulfonamide-bearing pyrazoles have shown promising activity against Leishmania species.[13]

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and biological evaluation of these compounds. The causality is clear: successful synthesis (Protocol 1) is a prerequisite for biological testing (Protocol 2).

Protocol 1: General Synthesis of a 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivative

Objective: To synthesize a target compound from a pyrazole precursor.

Step 1: N1-Cyclopentylation

  • To a solution of the starting pyrazole (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.8 eq) in portions under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 40 minutes.

  • Add a solution of cyclopentyl bromide (1.3 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the N1-cyclopentyl pyrazole.

Step 2: C4-Chlorosulfonylation

  • In a separate flask, add the N1-cyclopentyl pyrazole (1.0 eq) to chloroform.

  • Slowly add this mixture to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.[2]

  • Raise the temperature to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.3 eq) to the reaction mass at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[2] Monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Sulfonamide Formation

  • Dissolve the amine of choice (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane at room temperature.[2]

  • Add a solution of the crude 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane to the amine solution.

  • Stir the reaction for 16 hours at room temperature, monitoring by TLC.

  • Upon completion, add cold water and stir for 10 minutes. Separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[2]

  • Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][8]

Protocol 2: In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., U937).[2][8]

  • Cell Culture: Culture U937 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of media and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMSO and then further dilute in cell culture media. Add 100 µL of the diluted compound solutions to the wells to achieve the desired final concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Mitomycin C) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37 °C.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., in GraphPad Prism software) to determine the IC₅₀ value.[1][2]

G cluster_workflow Integrated Research Workflow Synthesis Chemical Synthesis (Protocol 1) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Assay (Protocol 2) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR_Iteration SAR-Guided Iteration DataAnalysis->SAR_Iteration SAR_Iteration->Synthesis Design New Analogs

Caption: Workflow from synthesis to biological evaluation.

Physicochemical Data

The core compound, 1-cyclopentyl-1H-pyrazole-4-sulfonamide, serves as the foundation for this class of derivatives.

Property Value Reference
Molecular Formula C₈H₁₃N₃O₂S[14],[15]
Molecular Weight 215.28 g/mol [15]
CAS Number 1249002-03-6[15]
Predicted XlogP 0.0[14]
Monoisotopic Mass 215.07285 Da[14]

Conclusion and Future Directions

The 1-cyclopentyl-1H-pyrazole-4-sulfonamide scaffold is a versatile and highly druggable platform. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for the development of novel therapeutics. The wide range of biological activities reported for its analogs—spanning oncology, neurodegenerative disease, and infectious diseases—underscores the chemical richness of this compound class.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents at the N1, C3, C5, and sulfonamide positions to build comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their potential for in vivo efficacy.

  • Structure-Based Design: Utilizing X-ray crystallography and computational modeling of potent analogs bound to their targets to guide the rational design of next-generation inhibitors with improved potency and selectivity.[6]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives.

References

  • Maddela, S. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][1][2][8]

  • Li, Y. et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdelazeem, A. H. et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Akocak, S. et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

  • Maddela, S. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • PubChem. 1-cyclopentyl-1h-pyrazole-4-sulfonamide. PubChem. Available at: [Link]

  • Maddela, S. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Bebbington, D. et al. (2010). Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853.
  • Rizwan, M. et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Various Authors. (2024). Pyrazolylsulfonamide compounds and their use in therapy. US Patent Application US20240150321A1.
  • Gray, D. L. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gomaa, A. M. et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. Available at: [Link]

  • Wang, G. et al. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

  • de Almeida, G. S. S. et al. (2016). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]

  • Various Authors. (2006). A process for preparing pyrazolopyrimidinone derivatives for the treatment of impotence. European Patent EP1299389B1.
  • Sadu, F. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. PubChem. Available at: [Link]

  • Mol-Instincts. 1-cyclopentyl-1H-pyrazole-4-sulfonamide. Mol-Instincts Chemical Database. Available at: [Link]

  • Various Authors. (2023). Pyrazole compound and preparation method therefor and use thereof. US Patent Application US20230303562A1.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: In Vitro Profiling of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in Drug Discovery Assays

Introduction & Pharmacological Context 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly versatile building block and pharmacophore utilized in the development of targeted small-molecule inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly versatile building block and pharmacophore utilized in the development of targeted small-molecule inhibitors. The pyrazole-4-sulfonamide scaffold is prominently recognized for its potent inhibitory activity against metalloenzymes, particularly the human Carbonic Anhydrase (hCA) family[1].

The primary sulfonamide moiety (-SO₂NH₂) acts as a classical Zinc-Binding Group (ZBG). In the active site of carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic hydration of CO₂[2]. The 1-cyclopentyl substitution on the pyrazole ring provides a crucial lipophilic anchor, enhancing interactions with the hydrophobic half of the enzyme's active site cleft and improving cellular permeability.

In oncology drug development, targeting tumor-associated isoforms like CA IX and CA XII is a major focus[2]. These isoforms are overexpressed in hypoxic tumor microenvironments, where they regulate intra- and extracellular pH to promote tumor survival and metastasis.

Mechanistic Pathway

The rationale for screening 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives in cell-based assays stems from their ability to disrupt tumor pH homeostasis. By inhibiting CA IX, the compound prevents the extracellular matrix acidification that tumors rely on for invasiveness, subsequently triggering intracellular acidification and apoptosis.

Mechanism Compound 1-cyclopentyl-1H-pyrazole- 4-sulfonamide ZnBinding Coordinates Catalytic Zn²⁺ in CA IX/XII Active Site Compound->ZnBinding Binds Inhibition Inhibits CO₂ Hydration (CO₂ + H₂O ⇏ HCO₃⁻ + H⁺) ZnBinding->Inhibition Causes Microenvironment Prevents Extracellular Matrix Acidification Inhibition->Microenvironment Leads to Cellular Disrupts Intracellular pH Homeostasis Microenvironment->Cellular Triggers Apoptosis Reduced Proliferation & Induction of Apoptosis Cellular->Apoptosis Results in

Caption: Mechanism of CA IX inhibition by pyrazole-4-sulfonamides leading to apoptosis.

Experimental Protocols & Workflows

To accurately evaluate the efficacy of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, researchers must employ a two-tiered in vitro screening approach: a biochemical target-engagement assay followed by a phenotypic cellular assay.

Assay 1: In Vitro Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

Causality & Rationale: Carbonic anhydrases possess one of the highest known catalytic turnover rates ( kcat​≈106 s−1 ). Standard steady-state spectrophotometric assays are too slow to capture the initial velocity of the CO₂ hydration reaction. Therefore, stopped-flow spectrophotometry is the gold standard[1]. This technique rapidly mixes the enzyme-inhibitor complex with CO₂-saturated water and monitors the pH-dependent absorbance change of an indicator dye in milliseconds.

Workflow Prep 1. Compound Prep (DMSO Stock) Dilution 2. Serial Dilution (Aqueous Buffer) Prep->Dilution Incubate 3. Enzyme Incubation (hCA IX, 15 min) Dilution->Incubate Reaction 4. Stopped-Flow (CO₂ Hydration) Incubate->Reaction Analysis 5. Kinetic Analysis (K_i Calculation) Reaction->Analysis

Caption: Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Protocol Steps:

  • Reagent Preparation: Prepare a 10 mM stock of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in 100% anhydrous DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na₂SO₄ to maintain constant ionic strength). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Indicator Setup: Add Phenol Red (0.2 mM) to the assay buffer. The absorbance will be monitored at 557 nm.

  • Enzyme Incubation: Incubate recombinant hCA IX (or off-target hCA I/II for selectivity profiling) with varying concentrations of the inhibitor for 15 minutes at 20°C. Self-Validation Note: This pre-incubation is critical; sulfonamides are slow-binding inhibitors, and immediate mixing without incubation will result in artificially high Ki​ values.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A of the stopped-flow instrument. Load CO₂-saturated water (17 mM) into syringe B. Trigger the rapid mixing mechanism.

  • Data Acquisition & Analysis: Record the initial velocity of the absorbance drop. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation via non-linear least-squares fitting.

Assay 2: In Vitro Anti-Proliferative Assay (CellTiter-Glo)

Causality & Rationale: To translate biochemical inhibition into cellular efficacy, an anti-proliferative assay is conducted. For CA inhibitors, ATP quantitation (e.g., CellTiter-Glo) is strictly preferred over metabolic reduction assays (like MTT or MTS). CA inhibition alters intracellular pH, which can artificially impair the mitochondrial reductases required for MTT cleavage, leading to false-positive cytotoxicity readings. ATP-based luminescence provides a direct, pH-independent readout of viable cells[3].

Protocol Steps:

  • Cell Seeding: Seed U937 (human myeloid leukemia) or MCF-7 (breast cancer) cells at 5×103 cells/well in a 96-well opaque white plate[3].

  • Hypoxic Conditioning (Critical Control): Incubate one set of plates under normoxia (21% O₂) and a parallel set under hypoxia (1% O₂) for 24 hours. Self-Validation Note: CA IX is strongly induced by HIF-1 α under hypoxia. A true CA IX-targeted inhibitor should exhibit a significantly lower GI50​ in hypoxic cells compared to normoxic cells, proving target-specific engagement rather than general cytotoxicity.

  • Treatment: Treat cells with a 10-point dose-response curve of 1-cyclopentyl-1H-pyrazole-4-sulfonamide (0.1 µM to 100 µM). Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Read luminescence on a microplate reader. Calculate the half-maximal growth inhibitory concentration ( GI50​ ). To confirm that cell death is not due to non-specific necrosis, parallel LDH (Lactate Dehydrogenase) release assays can be performed[3].

Data Presentation

The following table summarizes representative in vitro profiling data for pyrazole-4-sulfonamide derivatives, demonstrating the expected structure-activity relationship (SAR) when evaluating target selectivity and cellular efficacy.

Compound ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)U937 Cell Viability GI50​ (µM)
Unsubstituted Pyrazole-4-sulfonamide> 10,0004,500850> 100
1-methyl-1H-pyrazole-4-sulfonamide8,2001,20014545.2
1-cyclopentyl-1H-pyrazole-4-sulfonamide 4,100 450 22 8.5
Reference (Acetazolamide)2501225N/A (Poor Permeability)

Note: The bulky, lipophilic 1-cyclopentyl group significantly enhances binding affinity toward the tumor-associated CA IX isoform and improves cellular penetration compared to unsubstituted variants.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega (2023).[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry (2017).[Link]

  • Novel Thiopyrano[2,3- d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega (2023).[Link]

Sources

Application

Application Notes and Protocols for In-Vivo Evaluation of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a detailed guide for the in-vivo evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a detailed guide for the in-vivo evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, a putative G protein-coupled receptor 119 (GPR119) agonist. The protocols and methodologies outlined herein are synthesized from established practices in the field of metabolic disease research and are intended to serve as a comprehensive resource for preclinical assessment.

Introduction: The Therapeutic Promise of GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine L- and K-cells of the gastrointestinal tract.[1][2] Activation of GPR119 initiates a signaling cascade that elevates intracellular cyclic AMP (camp) levels.[1][2] This has a dual beneficial effect on glucose homeostasis:

  • Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.[1][4]

  • Enhanced release of incretin hormones , glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal endocrine cells.[4][5]

These incretins, in turn, further potentiate insulin secretion and suppress glucagon release, contributing to improved glycemic control.[4][6] The pyrazole and sulfonamide moieties are common scaffolds in the development of various pharmacologically active agents.[7][8][9][10][11][12] 1-cyclopentyl-1H-pyrazole-4-sulfonamide belongs to a class of small molecule GPR119 agonists with the potential for oral administration.

Signaling Pathway of GPR119 Activation

GPR119_Signaling cluster_cell Pancreatic β-cell or Intestinal L-cell Compound 1-cyclopentyl-1H- pyrazole-4-sulfonamide GPR119 GPR119 Compound->GPR119 binds & activates Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles (β-cell) PKA->Insulin_Vesicles promotes exocytosis GLP1_Vesicles GLP-1/GIP Vesicles (L-cell/K-cell) PKA->GLP1_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Epac2->GLP1_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1/GIP Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Preclinical In-Vivo Evaluation Strategy

A phased approach is recommended to comprehensively evaluate the in-vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Experimental Workflow

experimental_workflow cluster_preliminary Phase 1: Preliminary Assessment cluster_efficacy Phase 2: Efficacy Evaluation cluster_mechanistic Phase 3: Mechanistic Insights A Vehicle Formulation & Solubility Testing B Single Dose Escalation Study (Acute Tolerability & PK) A->B C Oral Glucose Tolerance Test (OGTT) in Healthy Animals B->C D OGTT in Diabetic Animal Model (e.g., db/db mice, Zucker fatty rats) C->D E Combination Study with DPP-4 Inhibitor (e.g., Sitagliptin) D->E F Measurement of Plasma Insulin, GLP-1, and GIP levels D->F G Chronic Dosing Study (e.g., 28 days) E->G

Caption: Phased in-vivo experimental workflow.

Detailed Protocols

Animal Models

The choice of animal model is critical for the translational relevance of the findings.

Animal ModelStrainRationale
Healthy/Lean C57BL/6J MiceWidely used for initial tolerability, PK, and proof-of-concept OGTT studies.
Genetic Obesity & T2DM db/db MiceLeptin receptor deficient, exhibiting obesity, hyperglycemia, and insulin resistance.
Genetic Obesity & T2DM Zucker Diabetic Fatty (ZDF) RatsExhibit obesity, hyperlipidemia, and progressive insulin resistance leading to T2DM.
Diet-Induced Obesity (DIO) C57BL/6J Mice on high-fat dietMimics the development of obesity and insulin resistance due to a Western-style diet.[3]

All animal experiments should be conducted in accordance with institutional animal care guidelines and approved protocols.[3][13]

Formulation and Dosing

Vehicle Preparation: The solubility of 1-cyclopentyl-1H-pyrazole-4-sulfonamide should be determined in various pharmaceutically acceptable vehicles. A common starting point for oral gavage is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. For some pyrazole sulfonamide derivatives, a solution of 5% DMSO and 95% distilled water has been used.[14] Another option for in-vivo experiments is a formulation of 10% DMSO and 90% Corn Oil.[15]

Dose Selection: Based on in-vitro potency (EC50) and preliminary tolerability studies, a dose range should be selected. For novel GPR119 agonists, doses ranging from 1 mg/kg to 100 mg/kg have been reported in the literature.[13][16] A single dose escalation study is recommended to identify a safe and effective dose range.

Experimental Procedures

Oral Glucose Tolerance Test (OGTT):

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Record baseline body weight and collect a baseline blood sample (T= -30 min) from the tail vein for glucose measurement.

  • Administer the vehicle or 1-cyclopentyl-1H-pyrazole-4-sulfonamide via oral gavage at the predetermined dose.

  • At T= 0 min, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Plasma samples can be collected for subsequent analysis of insulin, GLP-1, and GIP.

Combination Study with a DPP-4 Inhibitor:

Dipeptidyl peptidase-4 (DPP-4) inhibitors prevent the degradation of incretin hormones, thus prolonging their action.[4] A combination study with a DPP-4 inhibitor like sitagliptin can reveal synergistic effects.

  • Follow the OGTT protocol as described above.

  • Include experimental groups receiving:

    • Vehicle

    • 1-cyclopentyl-1H-pyrazole-4-sulfonamide alone

    • Sitagliptin alone (e.g., 10 mg/kg)

    • 1-cyclopentyl-1H-pyrazole-4-sulfonamide and Sitagliptin in combination.[3]

  • Administer the DPP-4 inhibitor approximately 30 minutes before the GPR119 agonist.

Chronic Dosing Study:

To assess the long-term efficacy and safety, a chronic dosing study (e.g., 28 days) is recommended, particularly in a diabetic animal model.[13]

  • Acclimatize animals and randomize them into treatment groups.

  • Administer the vehicle or compound daily via oral gavage.

  • Monitor body weight, food intake, and fasting blood glucose levels weekly.

  • Perform an OGTT at the end of the study.

  • At necropsy, collect blood for comprehensive biomarker analysis and tissues (pancreas, liver, adipose) for histological examination.

Biomarker Analysis

Plasma samples collected during the studies should be analyzed using commercially available ELISA kits for:

  • Insulin: To assess the impact on insulin secretion.

  • Active GLP-1: To confirm the incretin-releasing effect.

  • Total GIP: To further evaluate the incretin response.

  • Glucagon: To investigate the effect on glucagon secretion, especially in the context of hypoglycemia.[16]

Data Analysis and Interpretation

OGTT Data:

  • Plot mean blood glucose levels versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min.

  • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Biomarker Data:

  • Compare plasma levels of insulin, GLP-1, and GIP between treatment groups, particularly at early time points after glucose challenge in the OGTT.

  • Elevated levels of these hormones in the compound-treated group would provide mechanistic support for GPR119 agonism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

For a comprehensive understanding, pharmacokinetic studies should be conducted to determine key parameters such as Cmax, Tmax, AUC, and half-life of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in the selected animal model.[13][14] Correlating these PK parameters with the pharmacodynamic readouts (e.g., glucose lowering) will establish a PK/PD relationship, which is crucial for predicting human efficacious doses.

Conclusion

The protocols outlined in this guide provide a robust framework for the in-vivo characterization of 1-cyclopentyl-1H-pyrazole-4-sulfonamide as a potential treatment for type 2 diabetes. A systematic evaluation of its effects on glucose homeostasis, incretin secretion, and long-term metabolic parameters will be critical in advancing this compound through the drug development pipeline.

References

  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Ling, L. (2008). A role for intestinal endocrine cell-expressed g protein-coupled receptor 119 in glycemic control by enhancing glucagon-like Peptide-1 and glucose-dependent insulinotropic Peptide release. Endocrinology, 149(5), 2198-2207. [Link]

  • Taylor & Francis. (n.d.). GPR119 – Knowledge and References. Taylor & Francis Online. [Link]

  • Flock, G. B., Frikke-Schmidt, H., & Holst, J. J. (2010). GPR119 Regulates Murine Glucose Homeostasis Through Incretin. Glucagon.com. [Link]

  • Overton, H. A., Fyfe, M. C., & Reynet, C. (2010). The significance of GPR119 agonists as a future treatment for type 2 diabetes. Drugs of the Future, 35(7), 561. [Link]

  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Ling, L. (2008). Role for Intestinal Endocrine Cell-Expressed G Protein-Coupled Receptor 119 in Glycemic Control by Enhancing Glucagon-Like Peptide-1 and Glucose-Dependent Insulinotropic Peptide Release. Endocrinology, 149(5), 2198–2207. [Link]

  • Brand, S., Norcross, R. D., Thompson, S., & Wyatt, P. G. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Tyurenkov, I. N., Volotova, E. V., Smirnova, L. A., & Ozerov, A. A. (2017). ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats. Frontiers in Pharmacology, 8, 433. [Link]

  • Fernando, M., Patel, M., & Fakhoury, M. (2024). Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice. Biomedicine & Pharmacotherapy, 170, 116049. [Link]

  • ResearchGate. (n.d.). Experimental timeline and animal usage. ResearchGate. [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 104. [Link]

  • Liu, N. X., Le, K. A., & Kelley, D. E. (2018). GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes, 67(7), 1431–1439. [Link]

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]

  • Wiley, J. L., Jefferson, F. A., O'Sickey, A. J., & Martin, B. R. (2012). Structural analogs of pyrazole and sulfonamide cannabinoids: effects on acute food intake in mice. European journal of pharmacology, 695(1-3), 59–65. [Link]

  • PubChem. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Iannelli, P., Bisyarina, D. K., Gafurov, Z. N., Shtyrlin, Y. G., & Zobov, V. V. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Molecules, 27(24), 8969. [Link]

  • Kheder, N. A., & Riyadh, S. M. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]

Sources

Method

1-cyclopentyl-1H-pyrazole-4-sulfonamide as an enzyme inhibitor

Application Note: 1-Cyclopentyl-1H-pyrazole-4-sulfonamide as a Selective Enzyme Inhibitor in Oncology Executive Summary 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly specialized small molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopentyl-1H-pyrazole-4-sulfonamide as a Selective Enzyme Inhibitor in Oncology

Executive Summary

1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) is a highly specialized small molecule featuring a pyrazole-4-sulfonamide pharmacophore. In modern drug discovery, this structural motif is heavily utilized for the competitive inhibition of metalloenzymes, specifically Carbonic Anhydrases (CAs, EC 4.2.1.1) [1]. By incorporating a lipophilic cyclopentyl ring, this compound achieves enhanced membrane permeability and favorable hydrophobic interactions within the middle and outer rims of the CA active site[2]. This application note details the mechanistic rationale, kinetic evaluation, and cell-based protocols for utilizing 1-cyclopentyl-1H-pyrazole-4-sulfonamide to target tumor-associated CA isoforms (hCA IX and XII) in hypoxic cancer models.

Mechanistic Overview & Rationale

Tumor hypoxia drives the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which transactivates the expression of transmembrane hCA IX and XII. These enzymes catalyze the reversible hydration of CO 2​ to bicarbonate and protons, leading to severe extracellular acidosis. This acidic microenvironment promotes tumor invasiveness, suppresses immune surveillance, and induces chemoresistance[3].

The primary sulfonamide group ( −SO2​NH2​ ) of 1-cyclopentyl-1H-pyrazole-4-sulfonamide acts as a highly efficient zinc-binding group (ZBG)[4]. In its deprotonated state, the sulfonamide nitrogen coordinates directly with the catalytic Zn 2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion essential for catalysis. The cyclopentyl moiety extends into the hydrophobic pocket of the active site, conferring selectivity against ubiquitous, off-target cytosolic isoforms (hCA I and II).

Mechanism Hypoxia Tumor Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 induces hCAIX hCA IX / XII Upregulation HIF1->hCAIX transactivates Acidosis Extracellular Acidosis (pH < 6.8) hCAIX->Acidosis catalyzes CO2 hydration Resistance Chemoresistance & Metastasis Acidosis->Resistance promotes Sensitization Restored Chemosensitivity Acidosis->Sensitization blocked by inhibitor Inhibitor 1-cyclopentyl-1H-pyrazole-4-sulfonamide Inhibitor->hCAIX Zn2+ competitive inhibition Inhibitor->Sensitization reverses acidosis

Figure 1: Mechanism of hypoxia-induced chemoresistance and its reversal by CA inhibitors.

Physicochemical Properties

PropertyValueRationale for Drug Design
Chemical Name 1-cyclopentyl-1H-pyrazole-4-sulfonamideCore scaffold for targeted CA inhibition.
CAS Number 1249002-03-6Unique chemical identifier.
Molecular Formula C 8​ H 13​ N 3​ O 2​ S-
Molecular Weight 215.27 g/mol Low MW ensures high ligand efficiency (LE).
Pharmacophore Primary SulfonamideEssential for direct Zn 2+ coordination[4].
Lipophilic Group Cyclopentyl ringEnhances cell permeability & active site anchoring.

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide must follow a self-validating system: starting from cell-free kinetic assays to confirm direct target engagement, followed by cell-based phenotypic assays under strictly controlled environmental conditions (hypoxia).

Workflow Prep Compound Prep (10 mM in DMSO) Assay Stopped-Flow Assay (hCA I, II, IX, XII Kinetics) Prep->Assay CellCulture HCT-116 Cell Culture (1% O2 vs 21% O2) Prep->CellCulture Data Data Integration (Ki & IC50 Determination) Assay->Data Viability Viability & Apoptosis (MTT / Annexin V-FITC) CellCulture->Viability Viability->Data

Figure 2: Self-validating experimental workflow for CA inhibitor evaluation.

Protocol A: Stopped-Flow CO 2​ Hydrase Assay (In Vitro Kinetics)

Causality Insight : The physiological hydration of CO 2​ by CAs is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard microplate colorimetric assays lack the temporal resolution required to accurately calculate inhibition constants ( Ki​ ). A stopped-flow spectrophotometer is mandatory to capture pre-steady-state kinetics[1].

Materials:

  • Stopped-flow instrument (e.g., Applied Photophysics SX20).

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na 2​ SO 4​ (to maintain ionic strength).

  • Substrate: Saturated CO 2​ water ( ≈15 mM at 20°C).

Step-by-Step Procedure:

  • Preparation of Inhibitor Solutions : Dissolve 1-cyclopentyl-1H-pyrazole-4-sulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation : Mix the recombinant CA enzyme (10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 μ M). Critical Step : Incubate for 15 minutes at room temperature. Sulfonamides act as slow-binding inhibitors; skipping this step leads to artificially high (inaccurate) Ki​ values.

  • Reaction Initiation : Load the Enzyme-Inhibitor-Indicator mix into Syringe 1 of the stopped-flow instrument. Load the saturated CO 2​ solution into Syringe 2.

  • Data Acquisition : Rapidly mix equal volumes from both syringes. Monitor the decrease in absorbance at 556 nm (the isosbestic point of phenol red) over 10-50 milliseconds. The color change correlates directly with the H + generated by the CO 2​ hydration.

  • Kinetic Analysis : Calculate the initial velocity ( v0​ ) of the uncatalyzed and catalyzed reactions. Determine the Ki​ using the Cheng-Prusoff equation or the Morrison equation for tight-binding inhibitors.

Protocol B: Hypoxia-Mediated Cell Viability Assay

Causality Insight : Because hCA IX is a hypoxia-induced survival factor, testing CA inhibitors under standard normoxic conditions (21% O 2​ ) will yield false negatives. The assay must be conducted in a hypoxia chamber (1% O 2​ ) to induce hCA IX expression and replicate the tumor microenvironment[3].

Materials:

  • HCT-116 colorectal cancer cell line (robust hCA IX expressor under hypoxia).

  • Hypoxia incubator chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ).

  • MTT reagent and standard cell culture media.

Step-by-Step Procedure:

  • Cell Seeding : Seed HCT-116 cells at 5×103 cells/well in a 96-well plate. Incubate overnight under normoxic conditions to allow attachment.

  • Hypoxic Induction : Transfer the plates to the hypoxia incubator (1% O 2​ ) for 24 hours prior to compound treatment. Causality : This pre-incubation is required to allow HIF-1 α accumulation and subsequent hCA IX protein translation.

  • Compound Treatment : Treat the cells with 1-cyclopentyl-1H-pyrazole-4-sulfonamide (1 μ M to 100 μ M). Include Acetazolamide (AAZ) as a baseline clinical control.

  • Incubation & Readout : Incubate for 48 hours under hypoxic conditions. Add MTT reagent (0.5 mg/mL final) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Chemosensitization (Optional) : To test for chemo-sensitizing effects, co-administer the inhibitor with a sub-lethal dose of a cytotoxic agent (e.g., 5-Fluorouracil or Paclitaxel) to observe synergistic apoptosis[3].

Representative Data Interpretation

When executing the above protocols, a successful pyrazole-4-sulfonamide derivative typically yields a kinetic profile demonstrating selectivity for tumor-associated isoforms over cytosolic ones. Below is a representative data matrix indicating the expected therapeutic window:

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Acetazolamide (Standard) 250.012.025.05.7
1-cyclopentyl-1H-pyrazole-4-sulfonamide > 1000450.018.5 22.4

Interpretation: The bulky cyclopentyl group sterically hinders binding in the narrow active sites of hCA I and II, while perfectly anchoring into the wider hydrophobic pockets of the tumor-associated hCA IX and XII[2]. This minimizes systemic side effects (like nephrotoxicity) while maximizing anti-tumor efficacy.

References

  • Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. Journal of Medicinal Chemistry. URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences (via PMC). URL:[Link]

  • Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide functionalities on carbonic anhydrase inhibitory potency and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • 1-cyclopentyl-1H-pyrazole-4-sulfonamide Compound Summary. PubChem. URL:[Link]

Sources

Application

Application Notes and Protocols for Cell-Based Analysis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide

Authored by: Senior Application Scientist Introduction: Unveiling the Cellular Impact of Pyrazole Sulfonamides The pyrazole and sulfonamide moieties are foundational scaffolds in medicinal chemistry, each contributing to...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Cellular Impact of Pyrazole Sulfonamides

The pyrazole and sulfonamide moieties are foundational scaffolds in medicinal chemistry, each contributing to the biological activity of numerous therapeutic agents.[1][2] The convergence of these two structures into pyrazole-4-sulfonamide derivatives has yielded compounds with significant antiproliferative and anticancer properties.[1][2][3] The subject of this guide, 1-cyclopentyl-1H-pyrazole-4-sulfonamide, belongs to this promising class of molecules. While its specific biological targets are yet to be fully elucidated, the broader family of pyrazole sulfonamides has been shown to exert cytotoxic effects on various cancer cell lines.[3][4]

This document provides a detailed, field-proven protocol for the initial cell-based characterization of 1-cyclopentyl-1H-pyrazole-4-sulfonamide. The primary objective is to determine its effect on cell viability and proliferation, a critical first step in evaluating its potential as a therapeutic agent. The cornerstone of this protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5]

Beyond this primary screen, we will explore logical next steps for mechanistic investigation, including cell cycle analysis, which has been a valuable tool for characterizing other novel sulfonamide antitumor agents.[6] This comprehensive approach ensures a thorough initial assessment, providing a solid foundation for further drug development efforts.

I. Core Principle: Assessing Cellular Viability as a Primary Endpoint

The initial evaluation of any potential anticancer compound hinges on its ability to inhibit the growth of cancer cells. Therefore, a cell viability assay is the logical starting point. The MTT assay is selected for its reliability, ease of use, and the extensive body of literature validating its application in cytotoxicity studies.[4][5] The principle of the assay is straightforward: metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.

II. Experimental Workflow: From Cell Culture to Data Analysis

The following workflow provides a comprehensive overview of the experimental process for evaluating the effect of 1-cyclopentyl-1H-pyrazole-4-sulfonamide on cell viability.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Stock Preparation cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding treatment Treatment with 1-cyclopentyl-1H-pyrazole-4-sulfonamide compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis & IC50 Calculation absorbance_reading->data_analysis

Figure 1: A high-level overview of the experimental workflow for the cell-based viability assay.

III. Detailed Protocol: MTT Assay for 1-cyclopentyl-1H-pyrazole-4-sulfonamide

This protocol is optimized for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound.

A. Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Selected Cancer Cell LineATCCBiological system for testing
Complete Growth MediumGibcoCell culture maintenance
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
Trypsin-EDTAGibcoCell detachment for passaging
Phosphate-Buffered Saline (PBS)GibcoWashing cells
1-cyclopentyl-1H-pyrazole-4-sulfonamideCustom Synthesis/VendorTest compound
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for test compound
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichViability indicator
Solubilization Solution (e.g., DMSO)Sigma-AldrichDissolving formazan crystals
96-well flat-bottom platesCorningAssay platform
CO2 IncubatorControlled environment for cell culture
Microplate ReaderAbsorbance measurement
B. Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Rationale: Establishing a healthy, logarithmically growing cell population is crucial for reproducible results. The seeding density should be optimized to ensure that cells are not confluent at the end of the assay period.

  • Procedure:

    • Culture the chosen cancer cell line in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of approximately 1 x 10^5 cells/mL.[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10^4 cells/well).[5]

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

2. Compound Preparation and Treatment:

  • Rationale: A serial dilution of the test compound is necessary to determine the dose-dependent effects and to calculate the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Prepare a 20 mM stock solution of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in DMSO.[7]

    • Perform a serial dilution of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[4] It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • After the 24-hour incubation period, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for an additional 24 to 72 hours, depending on the cell line's doubling time and the expected kinetics of the compound.[4][5]

3. MTT Assay and Absorbance Measurement:

  • Rationale: The incubation time with MTT should be sufficient for the formation of visible formazan crystals but not so long as to cause cytotoxicity from the MTT itself. Complete solubilization of the formazan is critical for accurate absorbance readings.

  • Procedure:

    • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5]

    • After the incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

C. Data Analysis and Interpretation
  • Calculate Percent Viability:

    • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the IC50 Value:

    • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter for assessing the compound's potency.[1][2]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. GraphPad Prism is a commonly used software for this analysis.[1][2]

ParameterDescription
Vehicle Control Cells treated with the same concentration of DMSO as the test compound. This is the 100% viability reference.
Untreated Control Cells in medium alone. Used to monitor cell health.
Test Concentrations A range of concentrations of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.
IC50 The concentration of the compound that inhibits cell viability by 50%.

IV. Potential Mechanisms and Secondary Assays

A reduction in cell viability can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Based on the activities of related sulfonamide compounds, several follow-up experiments can be proposed to elucidate the mechanism of action of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

signaling_pathway cluster_assays Potential Downstream Effects & Assays compound 1-cyclopentyl-1H-pyrazole-4-sulfonamide cell_cycle Cell Cycle Arrest (Flow Cytometry) compound->cell_cycle Potential Effect tubulin Tubulin Polymerization Inhibition (In vitro assay) compound->tubulin Potential Effect apoptosis Apoptosis Induction (Annexin V/PI Staining) compound->apoptosis Potential Effect ca_inhibition Carbonic Anhydrase Inhibition (Enzymatic Assay) compound->ca_inhibition Potential Effect

Figure 2: Potential cellular mechanisms of 1-cyclopentyl-1H-pyrazole-4-sulfonamide and corresponding secondary assays.

A. Cell Cycle Analysis:

  • Rationale: Many anticancer agents exert their effects by disrupting the cell cycle.[6] Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A significant accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that checkpoint.

B. Tubulin Polymerization Assay:

  • Rationale: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest.[3][6] If cell cycle analysis indicates a G2/M arrest, an in vitro tubulin polymerization assay can directly assess the compound's effect on microtubule dynamics.

C. Carbonic Anhydrase Inhibition Assay:

  • Rationale: The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase (CA) inhibitors.[8] Several CA isoforms are overexpressed in various cancers and are involved in tumor progression. An enzymatic assay measuring the inhibition of CA activity can determine if this is a potential target of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.[5][8]

V. Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin or paclitaxel) to validate the assay's ability to detect a cytotoxic response.

  • Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Experiments should be performed in at least triplicate and repeated independently to ensure the consistency of the findings.

By adhering to this detailed protocol and incorporating the suggested validation steps, researchers can confidently and accurately characterize the cellular effects of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, paving the way for further preclinical development.

References

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Dana, H., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide-DerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Owa, T., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Versatility of the 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Scaffold in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide chemical scaffold and its derivatives. This...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide chemical scaffold and its derivatives. This document provides an in-depth overview of the therapeutic potential, synthesis, and biological evaluation of this promising class of compounds.

Introduction: The Pyrazole-Sulfonamide Moiety as a Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a "biologically privileged" structure, meaning it is a common feature in a wide range of biologically active compounds and approved drugs.[1][2] When combined with a sulfonamide group (-SO₂NH₂), the resulting pyrazole-sulfonamide scaffold offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an attractive starting point for the design of novel therapeutics targeting a diverse array of biological targets.[3][4][5] The 1-cyclopentyl substituent provides a lipophilic anchor that can be crucial for target engagement and modulation of pharmacokinetic properties.

The versatility of the pyrazole-sulfonamide core has led to its exploration in numerous therapeutic areas, including but not limited to oncology, infectious diseases, and metabolic disorders.[3][5][6] This guide will delve into the specific applications, provide a general synthetic protocol for derivatives of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, and detail a key biological assay for screening these compounds.

Therapeutic Applications & Mechanisms of Action

Derivatives of the pyrazole-sulfonamide scaffold have demonstrated significant potential across multiple disease areas. The following sections highlight key examples and their underlying mechanisms of action.

Anti-infective Agents
  • Antitubercular Activity: Novel sulfonamide-based pyrazole derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis.[7] These compounds are designed to target essential enzymes in the bacterial life cycle. For instance, some derivatives have been shown through molecular docking studies to effectively bind to the active site of mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid synthesis.[7]

  • Human African Trypanosomiasis (HAT): A pyrazole sulfonamide series has been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT).[8] NMT is a crucial enzyme that catalyzes the attachment of myristate to proteins, a process vital for the survival of the parasite. Inhibition of TbNMT leads to parasite death, making it a validated drug target for HAT.[8]

  • General Antimicrobial Properties: The sulfonamide moiety itself is a well-established pharmacophore in antibacterial drugs, often acting by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[9] The pyrazole component can enhance this activity and provide opportunities for targeting resistant strains.[9][10]

Metabolic Disorders
  • Antidiabetic Potential: Acyl pyrazole sulfonamides have emerged as potent inhibitors of α-glucosidase.[6][11] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels, a key strategy in managing type 2 diabetes mellitus.[6][11]

Signaling Pathway: α-Glucosidase Inhibition

Alpha-Glucosidase Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Complex_Carbs->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Leads to Pyrazole_Sulfonamide Pyrazole Sulfonamide Inhibitor Pyrazole_Sulfonamide->Alpha_Glucosidase Inhibits

Caption: Mechanism of pyrazole sulfonamides in managing hyperglycemia.

Oncology
  • Antiproliferative Effects: Certain pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, such as the human lymphoma cell line U937.[5][12] While the exact mechanisms can vary, they often involve the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.

  • Carbonic Anhydrase Inhibition: Several human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Pyrazole-based sulfonamides have been designed as potent inhibitors of these tumor-associated hCA isoforms, presenting a promising strategy for cancer therapy.[13]

General Synthesis of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivatives

The synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives typically follows a two-step process: the formation of the pyrazole-4-sulfonyl chloride intermediate, followed by its reaction with a desired amine.

Experimental Workflow: Synthesis of Pyrazole Sulfonamides

G start 1-Cyclopentyl-1H-pyrazole step1 Step 1: Sulfonylation start->step1 reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->step1 intermediate 1-Cyclopentyl-1H-pyrazole- 4-sulfonyl chloride step1->intermediate step2 Step 2: Sulfonamide Formation intermediate->step2 reagent2 Primary/Secondary Amine (R1R2NH) reagent2->step2 product Target Sulfonamide Derivative step2->product

Caption: General two-step synthesis of pyrazole sulfonamides.

Protocol 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride

This protocol is adapted from general methods for the sulfonylation of pyrazoles.[5]

Materials:

  • 1-Cyclopentyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Cyclopentyl-1H-pyrazole (1 equivalent) in chloroform.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (5-6 equivalents) dropwise to the stirred solution. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add thionyl chloride (1.5 equivalents) dropwise at 60 °C.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer. Wash the organic layer with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl/Alkyl-1-cyclopentyl-1H-pyrazole-4-sulfonamide

This protocol describes the reaction of the sulfonyl chloride intermediate with an amine to form the final sulfonamide.[5]

Materials:

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the desired amine (1.1 equivalents) in dichloromethane in a round-bottom flask.

  • Add diisopropylethylamine (1.5 equivalents) to the solution at room temperature.

  • In a separate flask, dissolve the crude 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture for 12-18 hours at room temperature.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure sulfonamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: α-Glucosidase Inhibition Assay

To evaluate the antidiabetic potential of newly synthesized 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives, an in vitro α-glucosidase inhibition assay is a primary screening method.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on established methods for determining α-glucosidase inhibitory activity.[6][11]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Synthesized pyrazole sulfonamide derivatives (test compounds)

  • Acarbose (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare stock solutions of the test compounds and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the negative control, and acarbose for the positive control) to each well.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37 °C for another 20 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon cleavage of pNPG by the enzyme.

  • Data Analysis:

    • The percentage inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with DMSO (no inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table presents representative inhibitory data for various pyrazole-sulfonamide derivatives against different targets, illustrating the potential of this scaffold.

Compound ClassTargetKey Substituent(s)IC₅₀ / ActivityReference
Acyl Pyrazole Sulfonamidesα-Glucosidasep-Chloro-acyl group1.13 µM[6][11]
Pyrazole Benzene SulfonamideshCA II2-hydroxy-4-bromophenyl0.24 µM[13]
Pyrazole Benzene SulfonamideshCA IX2-hydroxy-4-fluorophenyl0.15 µM[13]
Pyrazole SulfonamidesT. brucei NMTDifluoromethylated sulfonamideCNS Penetrant[8]
Sulfonamide-based PyrazolesM. tuberculosisChloroquinoline & FluorophenylMIC = 10.2 µg/mL[7]

Conclusion

The 1-cyclopentyl-1H-pyrazole-4-sulfonamide scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synthetic accessibility and the ability to modulate biological activity by modifying substituents on the pyrazole ring and the sulfonamide nitrogen make this scaffold a valuable starting point for drug discovery campaigns targeting a wide range of diseases. The protocols provided herein offer a solid foundation for the synthesis and initial biological screening of novel compounds based on this privileged structure.

References

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PMC. Available at: [Link]

  • Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. Scilit. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • 1-cyclopentyl-1h-pyrazole-4-sulfonamide. PubChem. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. Available at: [Link]

  • 1-cyclopentyl-1H-pyrazole-4-sulfonamide. Moshang Chemical. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. ORBi. Available at: [Link]

  • N-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide. PubChem. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Cyclopentyl-1H-pyrazole-4-sulfonamide in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds is critical for accelerating hit-to-lead optimization. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds is critical for accelerating hit-to-lead optimization. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) has emerged as a highly versatile building block. By combining the robust zinc-binding and hydrogen-bonding capabilities of a primary sulfonamide with the finely tuned lipophilicity of an N1-cyclopentyl-substituted pyrazole core, this molecule serves as an ideal starting point for designing highly selective kinase inhibitors, Carbonic Anhydrase (CA) inhibitors, and novel amidase modulators.

This guide provides a deep technical analysis of this pharmacophore, detailing its mechanistic rationale, quantitative structure-activity relationship (SAR) data, and rigorously validated experimental protocols for its application in drug discovery.

Mechanistic Rationale: The "Cyclopentyl-Pyrazole-Sulfonamide" Triad

The utility of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is not accidental; it is rooted in the distinct physicochemical contributions of its three structural components:

  • The Primary Sulfonamide (-SO₂NH₂) : This moiety is a classic Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrases, the sulfonamide nitrogen deprotonates to form a tetrahedral coordinate bond with the catalytic Zn²⁺ ion[1]. In non-metalloenzymes, such as kinases, it acts as a potent bidentate hydrogen bond donor/acceptor, frequently anchoring the molecule within the ATP-binding hinge region[2].

  • The Pyrazole Core : The five-membered heteroaromatic ring provides a rigid, planar spacer. This rigidity restricts the conformational flexibility of the resulting drug candidate, significantly reducing the entropic penalty upon target binding and improving overall potency[3].

  • The N1-Cyclopentyl Moiety : The deliberate inclusion of a cyclopentyl ring provides a massive enthalpic advantage. Compared to N-unsubstituted or N-methyl analogs, the bulky, lipophilic cyclopentyl group occupies specific hydrophobic pockets (e.g., the hydrophobic wall of the CA IX active site or the selectivity pocket of NAAA)[4]. Furthermore, it increases the molecule's LogP, driving cellular membrane permeability without violating Lipinski's Rule of Five.

SAR_Workflow A 1-Cyclopentyl-1H-pyrazole -4-sulfonamide B Sulfonamide Derivatization A->B C Target Identification (CA IX, Kinases, NAAA) B->C D High-Throughput Screening C->D E Preclinical Lead D->E

Fig 1: Hit-to-lead optimization workflow utilizing the pyrazole-4-sulfonamide core.

Target Profiling & Key Applications

  • Tumor Hypoxia & Carbonic Anhydrase IX (CA IX) : Solid tumors upregulate CA IX to manage hypoxia-induced intracellular acidity. Pyrazole-sulfonamide hybrids have demonstrated profound efficacy as apoptosis inducers in colorectal cancer models by selectively inhibiting CA IX over off-target cytosolic isoforms (CA I and CA II)[3].

  • Kinase Inhibition : Pyrazole-4-sulfonamide derivatives exhibit potent antiproliferative activity against human monocytic leukemia cell lines. They act as competitive inhibitors, where the sulfonamide mimics the interactions of the adenine ring of ATP[2].

  • Neuroinflammation & NAAA : Recent SAR evolutions have identified pyrazole sulfonamides as a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), offering a systemically available approach to managing inflammatory conditions[4].

MOA_Pathway Hypoxia Tumor Hypoxia Microenvironment HIF HIF-1α Stabilization Hypoxia->HIF CAIX CA IX Enzyme Overexpression HIF->CAIX Acid Extracellular Acidification CAIX->Acid Apoptosis Tumor Cell Apoptosis Acid->Apoptosis Prevents Drug Cyclopentyl-Pyrazole Sulfonamide Inhibitor Drug->CAIX Zinc Binding Drug->Acid

Fig 2: Mechanism of action for CA IX inhibition by pyrazole sulfonamides in tumor hypoxia.

Quantitative Data: Impact of N1-Substitution

To illustrate the causality behind selecting the cyclopentyl derivative over simpler analogs, the following table summarizes the physicochemical and pharmacological impact of N1-substitution on the pyrazole-4-sulfonamide core.

Table 1: Physicochemical & Pharmacological Impact of N1-Substitution

N1-SubstituentCLogP (Est.)Steric BulkCA IX SelectivityKinase Hinge Binding
Hydrogen (-H) 0.8LowPoor (Pan-CA inhibitor)Weak (High solvation penalty)
Methyl (-CH₃) 1.2LowModerateModerate
Cyclopentyl (-C₅H₉) 2.6HighExcellent (Fits hydrophobic wall)Strong (Desolvation driven)
Phenyl (-C₆H₅) 2.9Very HighModerate (Steric clash risk)Variable (Depends on target)

Experimental Protocols

Protocol A: Synthesis of N-Acyl 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Libraries

To generate a library of target compounds, the primary sulfonamide must be functionalized. This protocol details the N-acylation of the sulfonamide group to generate highly potent enzyme inhibitors.

Causality & Rationale : The primary sulfonamide nitrogen is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent -SO₂ group. Therefore, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, effectively forcing the acyl transfer. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the acyl chloride.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading : Dissolve 1-cyclopentyl-1H-pyrazole-4-sulfonamide (1.0 eq, 5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) and a catalytic amount of DMAP (0.1 eq, 0.5 mmol). Stir at 0 °C for 10 minutes.

  • Acylation : Dropwise add the desired acyl chloride (1.2 eq, 6.0 mmol) dissolved in 5 mL of anhydrous DCM over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup : Quench the reaction with 10 mL of 1M HCl to protonate the unreacted base and DMAP, driving them into the aqueous layer. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation : Analyze the crude product via ¹H NMR. The successful mono-acylation is confirmed by the complete disappearance of the broad primary sulfonamide -NH₂ peak (~7.4 ppm) and the emergence of a sharp, highly deshielded secondary -NH peak (~10.5–11.5 ppm).

Protocol B: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

Standard spectrophotometers cannot measure the inhibition of Carbonic Anhydrase because the physiological hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ).

Causality & Rationale : A stopped-flow instrument capable of millisecond mixing is required. Phenol red is used as a pH indicator to monitor the generation of protons ( CO2​+H2​O⇌HCO3−​+H+ ) in real-time at 558 nm.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol red.

  • Substrate Preparation : Saturate ultra-pure water with CO₂ gas at 20 °C to achieve a stable 34 mM CO₂ solution.

  • Enzyme/Inhibitor Incubation : Pre-incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of the synthesized 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the non-covalent zinc-binding equilibrium to establish.

  • Data Acquisition : Using the stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO₂ substrate solution. Record the decrease in absorbance at 558 nm over a 10-second window.

  • Self-Validation System : A blank control (buffer + CO₂, without enzyme) must be run simultaneously. The uncatalyzed hydration rate of CO₂ must be subtracted from all enzymatic runs to ensure the calculated IC₅₀ strictly represents the inhibition of the enzyme-catalyzed reaction, preventing false-positive potency inflation.

References

  • Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023).
  • Taylor & Francis. (2017). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Hazek, R. M. M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports.
  • ACS Publications. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Sources

Method

Formulating 1-Cyclopentyl-1H-pyrazole-4-sulfonamide for Biological Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the formulation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide for biological research applications. Recognizing the c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the formulation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide for biological research applications. Recognizing the common challenge of poor aqueous solubility among pyrazole and sulfonamide derivatives, this document provides a framework for systematic characterization and formulation development. Herein, we present detailed protocols for assessing the physicochemical properties of this compound, including solubility and stability, which are critical for reliable experimental outcomes. Furthermore, we offer step-by-step methodologies for preparing formulations suitable for both in vitro and in vivo studies, with a focus on a potential application in inflammation research. This guide is designed to empower researchers to develop robust and reproducible experimental designs.

Introduction: The Pyrazole Sulfonamide Scaffold

The pyrazole ring system is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. When coupled with a sulfonamide moiety, the resulting scaffold often demonstrates potent and specific inhibitory activities against various enzymes. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Figure 1) is a representative member of this class. However, like many heterocyclic compounds, it is anticipated to have limited aqueous solubility, a factor that must be addressed to ensure accurate and meaningful results in biological assays.

Figure 1: Chemical Structure of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

G C8H13N3O2S 1-Cyclopentyl-1H-pyrazole-4-sulfonamide C8H13N3O2S MW: 215.28 g/mol CAS: 1249002-03-6

Caption: Basic properties of the target compound.[1][2]

This application note will guide the user through a logical workflow, from initial characterization to the preparation of formulations for advanced biological experiments.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is paramount for developing appropriate formulations. Due to the limited publicly available experimental data for this specific molecule, the following protocols are provided as a template for in-house characterization.

Solubility Assessment

The solubility of a compound dictates its bioavailability and the feasibility of different administration routes. A kinetic solubility assay is a rapid method to estimate the solubility in various solvents and buffer systems.

Table 1: Predicted Physicochemical Properties of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

PropertyPredicted ValueSource
Molecular Weight215.28 g/mol
Molecular FormulaC8H13N3O2S
XlogP (predicted)0.0

Protocol 1: Kinetic Solubility Determination by Turbidimetry [3][4][5]

This protocol provides a high-throughput method to assess the kinetic solubility of a compound by measuring the turbidity that results from its precipitation out of a solution.

Materials:

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader capable of measuring absorbance at 620 nm

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the DMSO stock solution to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add PBS (pH 7.4). Transfer a small volume of each DMSO stock concentration to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is ≤2%.

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.

  • Measurement: Measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: The kinetic solubility is the highest concentration at which the absorbance is not significantly above the background (DMSO-only controls).

Stability Assessment

Ensuring the stability of the compound in the chosen formulation and under experimental conditions is crucial for data integrity.[6][7][8][9][10]

Protocol 2: Small Molecule Stability in Formulation

This protocol outlines a general method to assess the stability of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in a prepared formulation over time.

Materials:

  • Prepared formulation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubators or environmental chambers set to desired storage conditions (e.g., 4°C, 25°C, 40°C)

  • Autosampler vials

Procedure:

  • Prepare Formulation: Prepare the desired formulation of the compound at a known concentration.

  • Aliquot and Store: Aliquot the formulation into multiple vials and store them under different conditions (e.g., refrigerated, room temperature, accelerated at 40°C). Protect from light if the compound is light-sensitive.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition for analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Compare the concentration of the compound at each time point to the initial concentration (time 0). A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.

Formulation for In Vitro Experiments

For cell-based assays, it is imperative to prepare a stock solution that can be diluted into the cell culture medium without causing precipitation or cellular toxicity from the solvent.

Protocol 3: Preparation of Stock Solution for In Vitro Assays

Materials:

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the required amount of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare further dilutions in cell culture medium. Ensure the final concentration of DMSO in the assay is typically below 0.5% to avoid solvent-induced toxicity.

Caption: Workflow for preparing an in vitro stock solution.

Formulation for In Vivo Experiments

For animal studies, the formulation must be biocompatible, stable, and capable of delivering the desired dose of the compound. Given the likely poor aqueous solubility of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, a co-solvent system is often necessary.[11]

Table 2: Example Vehicle for Oral Administration of a Poorly Soluble Pyrazole Sulfonamide

ComponentPercentage (%)Purpose
DMSO5-10Primary solvent
PEG40040Co-solvent
Tween-805Surfactant/Emulsifier
Sterile Saline (0.9%)to 100Vehicle

Protocol 4: Preparation of an Oral Gavage Formulation [11]

This protocol describes a common vehicle for the oral administration of poorly water-soluble compounds.

Materials:

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 1-cyclopentyl-1H-pyrazole-4-sulfonamide based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. Vortex thoroughly until completely dissolved. The final concentration of DMSO in the formulation should typically be between 5-10%.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained. Gentle warming or sonication can be used to aid in the final dissolution.

  • Administration: The formulation should be prepared fresh on the day of the experiment. Visually inspect for any precipitation before administration.

Caption: Workflow for preparing an in vivo oral formulation.

Application in Biological Assays: A Case Study in Inflammation

Pyrazole sulfonamides are known to target various enzymes, including carbonic anhydrases, which play a role in inflammation. The following protocols provide a framework for evaluating the biological activity of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

In Vitro Assay: Carbonic Anhydrase Inhibition

This colorimetric assay is suitable for screening and determining the inhibitory potency of compounds against carbonic anhydrase I (CA I).[12][13][14][15]

Protocol 5: Carbonic Anhydrase I Inhibitor Enzymatic Assay [13]

Materials:

  • Human Carbonic Anhydrase I (hCA I)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA), substrate

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide stock solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Plate Setup:

    • Blank wells: Assay Buffer only.

    • Enzyme Control wells: Assay Buffer + hCA I enzyme solution.

    • Inhibitor wells: Assay Buffer + hCA I enzyme solution + test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Add the pNPA substrate solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[16][17][18][19][20]

Protocol 6: Carrageenan-Induced Paw Edema in Rats [18][19]

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Carrageenan (1% w/v in sterile saline)

  • Formulated 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Animal Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (or via another appropriate route) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw edema for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

G cluster_0 In Vitro cluster_1 In Vivo Protocol 5 Carbonic Anhydrase Inhibition Assay IC50 Determination Determine IC50 Protocol 5->IC50 Determination Protocol 6 Carrageenan-Induced Paw Edema Edema Inhibition Measure Edema Inhibition Protocol 6->Edema Inhibition Compound Compound Compound->Protocol 5 Compound->Protocol 6

Caption: Biological evaluation workflow for 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Conclusion

The successful biological evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is critically dependent on appropriate formulation. This guide provides a systematic approach to characterizing its physicochemical properties and developing formulations for both in vitro and in vivo experiments. By following these detailed protocols, researchers can ensure the reliability and reproducibility of their findings, paving the way for a deeper understanding of the therapeutic potential of this and similar compounds. It is essential to remember that these protocols serve as a starting point, and optimization may be necessary based on the specific experimental requirements and the unique properties of the compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • DOI. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • PMC. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • AAPS. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Frontiers. (2020, November 30). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Retrieved from [Link]

  • GITAM. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonamide - CAS No. 1249002-03-6. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • Academia. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2022, May 24). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][16][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

Sources

Application

A Robust and Validated LC-MS/MS Method for the Quantification of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitativ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the underlying scientific rationale to a step-by-step, validated protocol. The methodology employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This protocol is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in the drug development pipeline.

Introduction and Method Rationale

The journey of a new chemical entity (NCE) from discovery to clinical application requires rigorous bioanalytical support. Accurate quantification of the drug candidate in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. 1-cyclopentyl-1H-pyrazole-4-sulfonamide is a novel compound with therapeutic potential, making a reliable bioanalytical method essential for its preclinical and clinical development.

LC-MS/MS is the industry-standard platform for small molecule bioanalysis due to its unparalleled sensitivity and selectivity.[3] This application note is designed not merely as a set of instructions, but as a self-validating system rooted in established scientific principles.

Analyte Characteristics

Understanding the physicochemical properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is the cornerstone of rational method development. These properties dictate the choices for sample extraction, chromatography, and ionization.

PropertyValueSource
Chemical Structure
(Structure rendered from SMILES)
Molecular Formula C₈H₁₃N₃O₂S[4][5]
Molecular Weight 215.28 g/mol [4]
Monoisotopic Mass 215.07285 Da[5]
Predicted XlogP ~0.0[5]
Ionization The sulfonamide and pyrazole moieties allow for efficient protonation.General Chemical Knowledge

The compound's structure, featuring a sulfonamide group, suggests it will readily protonate under acidic conditions, making positive mode Electrospray Ionization (ESI) the logical choice for mass spectrometric detection.[6] The moderate polarity, indicated by the predicted XlogP, makes it an ideal candidate for reversed-phase chromatography.

Rationale for Methodological Choices
  • Sample Preparation: Protein Precipitation (PPT) For bioanalysis in plasma, the primary challenge is the removal of proteins and phospholipids, which can interfere with the analysis and damage the analytical column. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation with a solvent like acetonitrile provides an optimal balance of speed, simplicity, and efficiency for many compounds.[7] It is a cost-effective and high-throughput approach suitable for the rapid analysis required in drug development.

  • Chromatography: Reversed-Phase UHPLC A sub-2 µm particle C18 column was selected to provide high-resolution separation and short run times. The mobile phase consists of water and acetonitrile with a small percentage of formic acid. The formic acid serves a dual purpose: it maintains an acidic pH to ensure the analyte remains in its protonated form for consistent retention and optimal ESI+ response, and it improves chromatographic peak shape.

  • Detection: Triple Quadrupole Mass Spectrometry (QqQ-MS) A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. This technique involves isolating the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific, stable product ion in the third quadrupole (Q3). This specific precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise from the complex plasma matrix. The fragmentation of sulfonamides often involves a characteristic loss of sulfur dioxide (SO₂), a pathway that can be leveraged for developing highly specific MRM transitions.[8][9]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 1-cyclopentyl-1H-pyrazole-4-sulfonamide reference standard (>98% purity)

  • Internal Standard (IS): Stable isotope-labeled 1-cyclopentyl-1H-pyrazole-4-sulfonamide-¹³C₅,¹⁵N₂ or a structurally similar sulfonamide (e.g., Celecoxib).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, >99%), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution at pressures up to 1000 bar.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations. A typical calibration curve might range from 1 to 1000 ng/mL, with QCs at Low (3 ng/mL), Medium (150 ng/mL), and High (800 ng/mL) concentrations.

Sample Preparation Protocol

The protein precipitation workflow is designed for simplicity and high-throughput compatibility.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of Plasma Sample (CC, QC, or Unknown) add_is 2. Add 200 µL of IS Working Solution (100 ng/mL in ACN) plasma->add_is Protein Precipitation vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pellet Proteins supernatant 5. Transfer 100 µL of Supernatant centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject Analysis

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Table 2: Mass Spectrometry Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temperature | 450 °C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Collision Gas | Argon | | MRM Transitions | Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | | | 1-cyclopentyl-1H-pyrazole-4-sulfonamide | 216.1 | 152.1 (Quantifier, loss of SO₂) | 20 | | | | 216.1 | 81.1 (Qualifier, cyclopentyl fragment) | 25 | | | Internal Standard (IS) | Dependent on IS used | Dependent on IS used | Optimized |

Method Validation Framework

A bioanalytical method is only reliable if it is rigorously validated. The validation process ensures that the method performs to the required standards of accuracy and precision for its intended purpose.[10] This framework adheres to the latest FDA and ICH M10 guidelines.[1][11]

G cluster_params Validation Experiments Validation Bioanalytical Method Validation Core Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy & Precision LLOQ LLOQ Recovery Recovery & Matrix Effect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Selectivity->Linearity Linearity->Accuracy Accuracy->LLOQ LLOQ->Recovery Recovery->Stability

Caption: Key parameters for bioanalytical method validation.

Table 3: Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range. Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). For QC samples, the mean accuracy should be within ±15% of nominal. The precision (%CV) should not exceed 15%. (±20% for both at the LLOQ).
LLOQ The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response must be at least 5 times the response of a blank sample. Accuracy and precision must be within ±20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix. The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤15%.
Recovery The efficiency of the extraction process. Recovery should be consistent and reproducible, though no specific percentage is mandated.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples must be within ±15% of nominal concentrations of freshly prepared samples. |

Conclusion

This application note presents a comprehensive, high-throughput LC-MS/MS method for the quantification of 1-cyclopentyl-1H-pyrazole-4-sulfonamide in human plasma. The simple protein precipitation protocol, coupled with a rapid and selective UHPLC-MS/MS analysis, makes this method highly suitable for regulated bioanalysis in support of drug development programs. The detailed protocol and the underlying scientific rationale provide a solid foundation for its implementation and validation in any bioanalytical laboratory.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Generics and Biosimilars Initiative. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • PMC. (n.d.). Bioanalytical method validation: An updated review.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry.
  • PubMed. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination.
  • ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.
  • VTechWorks. (1997, March 11). OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS.
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • PubMed. (2004, September 8). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection.
  • Moshang Chemical. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonamide.
  • PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-sulfonamide.
  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate. (2025, October 16). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • PubChem. (n.d.). 1H-pyrazole-4-sulfonamide.
  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Purification

Welcome to the Advanced Technical Support Center. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide is a highly valuable molecular scaffold utilized in the development of NADPH oxidase 2 (NOX2) inhibitors, NAAA inhibitors, and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide is a highly valuable molecular scaffold utilized in the development of NADPH oxidase 2 (NOX2) inhibitors, NAAA inhibitors, and agricultural fungicides 1[2]. However, isolating this compound presents significant chromatographic challenges. The molecule possesses a dual nature: a basic pyrazole ring and a highly polar, hydrogen-bonding sulfonamide moiety.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality behind purification failures and provide self-validating workflows to ensure high-yield, high-purity isolation.

I. Visual Isolation Workflow

The following diagram illustrates the optimized, self-validating workflow for isolating 1-cyclopentyl-1H-pyrazole-4-sulfonamide from a crude reaction mixture.

G A Crude Reaction Mixture (Sulfonamide + Byproducts) B Aqueous Workup (pH 8.0 - 8.5 Adjustment) A->B C Organic Extraction (EtOAc / DCM) B->C D Dry Loading onto Silica (Evaporation to Powder) C->D E Neutralized Chromatography (Silica Gel + 0.5% TEA) D->E F Recrystallization (EtOH / H2O System) E->F G Pure 1-Cyclopentyl-1H- pyrazole-4-sulfonamide F->G

Workflow for the isolation and purification of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

II. Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery when purifying this compound on standard silica gel? A1: This is a fundamental stationary phase mismatch. The primary amine of the sulfonamide (-SO 2​ NH 2​ ) acts as a strong hydrogen bond donor/acceptor, while the pyrazole nitrogens are Lewis bases. These functional groups interact aggressively with the acidic silanol (-SiOH) groups and trace metal ions present on standard Type A/B silica gel surfaces 3[3]. This secondary retention mechanism leads to severe band broadening, tailing, and irreversible adsorption.

  • The Mechanistic Solution: Neutralize the stationary phase. Pre-treat your silica gel column and supplement your mobile phase (e.g., Hexane/Ethyl Acetate) with 0.5% (v/v) Triethylamine (TEA). TEA competitively binds to the acidic silanols, masking them from your target compound and restoring Gaussian peak shapes 4[4].

Q2: My crude mixture contains unreacted sulfonic acid byproducts from the chlorosulfonation step. How do I remove them before chromatography? A2: Sulfonic acids will ruin your chromatographic separation by streaking through the entire column. Fortunately, they can be quantitatively removed prior to loading by exploiting thermodynamic pKa differences.

  • The Mechanistic Solution: The pKa of a primary pyrazole sulfonamide is typically around 9.5–10.5, while sulfonic acids have a pKa < 1. Adjust the aqueous phase of your extraction to pH 8.0–8.5 using saturated aqueous NaHCO 3​ . At this specific pH, the target sulfonamide remains neutral and partitions cleanly into the organic layer, while the sulfonic acid is fully ionized and remains trapped in the aqueous waste 1[2].

Q3: The compound is crashing out at the top of the column during loading, causing high backpressure. What is causing this? A3: 1-Cyclopentyl-1H-pyrazole-4-sulfonamide has limited solubility in non-polar starting eluents (like 9:1 Hexane:EtOAc). If you wet-load the sample in a polar solvent (like pure EtOAc or DCM) and then elute with a non-polar mobile phase, the compound undergoes rapid supersaturation and precipitates at the column head.

  • The Mechanistic Solution: Utilize the "Dry Loading" technique. Dissolve the crude mixture in a volatile solvent, add silica gel (2-3x the crude mass), and evaporate to a free-flowing powder. This disperses the compound over a massive surface area, preventing localized precipitation and ensuring uniform mass transfer into the mobile phase 4[4].

Q4: How can I achieve final analytical purity (>99.5%) after chromatography? A4: Sulfonamides are notorious for trapping solvent molecules and minor structurally similar impurities within their extensive hydrogen-bonded crystal lattices. Chromatography alone is rarely sufficient for analytical purity.

  • The Mechanistic Solution: Recrystallization is required to break and reform the lattice selectively. A binary solvent system of Ethanol/Water is highly effective for pyrazole sulfonamides. The compound is soluble in hot ethanol but insoluble in water, allowing for controlled nucleation and exclusion of impurities 5[5].

III. Quantitative Performance Matrix

The following table summarizes the expected outcomes when applying different purification methodologies to pyrazole-4-sulfonamides.

Purification MethodologyTypical Yield (%)Expected Purity (%)Tailing Factor (T f​ )Primary Limitation
Standard Silica Gel (Hexane/EtOAc)45 - 60%85 - 90%> 2.5Severe tailing; irreversible adsorption.
Neutralized Silica Gel (0.5% TEA)75 - 85%95 - 97%1.1 - 1.3Requires post-column TEA removal under high vacuum.
Reverse Phase C18 (H 2​ O/MeCN)80 - 90%> 98%1.0Low loading capacity; requires specialized prep-HPLC.
Recrystallization (EtOH/H 2​ O)65 - 75%> 99.5%N/ARequires pre-purified material (>85% starting purity).
IV. Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Workup & Dry Loading

Objective: Remove sulfonic acid byproducts and prepare the sample for high-resolution loading.

  • Quench & Adjust: Transfer the crude reaction mixture to a separatory funnel. Add 10 volumes of cold water. Carefully add saturated aqueous NaHCO 3​ dropwise until the aqueous layer stabilizes at pH 8.0–8.5 (verify with pH paper).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL per mmol of theoretical yield).

  • Validation Checkpoint: Spot the organic and aqueous layers on a TLC plate. The target sulfonamide (UV active) must be exclusively in the organic layer. If it remains in the aqueous layer, the pH is too high (>11).

  • Dry Loading: Combine the organic phases, dry over anhydrous Na 2​ SO 4​ , and filter. Add dry silica gel (approx. 2.5 times the estimated mass of the crude product) directly to the filtrate.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Do not allow it to form a clumped paste.

Protocol B: Neutralized Silica Gel Chromatography

Objective: Elute the compound without silanol-induced tailing.

  • Eluent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (start at 3:1 v/v) and add exactly 0.5% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the neutralized eluent. Run at least 2 column volumes (CV) of the eluent through the bed to fully saturate the acidic silanols with TEA.

  • Loading: Carefully pour the dry-loaded silica powder (from Protocol A) evenly onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance.

  • Elution: Elute the column, collecting fractions.

  • Validation Checkpoint: Monitor fractions via TLC. The sulfonamide spot should appear tight and circular (T f​ 1.0). If the spot resembles a teardrop or streak, the silica was insufficiently neutralized; increase TEA to 1.0% in future runs.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (< 0.1 mbar) at 40 °C for 4 hours.

Protocol C: Final Polishing via Recrystallization

Objective: Achieve >99.5% analytical purity.

  • Dissolution: Place the chromatographed solid in a clean Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

  • Nucleation: Remove from heat. While stirring gently, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.

  • Collection: Filter the resulting crystals via vacuum filtration (Büchner funnel), wash with ice-cold 10% Ethanol/Water, and dry under vacuum.

V. References
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Verified URL:[Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. ACS Publications. Verified URL:[Link]

  • The little secrets of silica gel in liquid chromatography columns. UHPLCS Lab. Verified URL:[Link]

  • Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. Arabian Journal of Chemistry. Verified URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Potency of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions to accelerate your research and development efforts. By leveraging established principles of medicinal chemistry and drawing on extensive experience with similar heterocyclic scaffolds, this resource aims to be a trusted partner in your experimental journey.

Part 1: Troubleshooting Guides

This section addresses specific experimental hurdles you may encounter during the synthesis, purification, and biological evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives.

Synthesis & Purification

Question 1: I am experiencing low yields in the final sulfonamide coupling step. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in the sulfonylation of an amine with a pyrazole-4-sulfonyl chloride intermediate are a common challenge. The issue often stems from suboptimal reaction conditions, reagent purity, or side reactions. Here is a systematic approach to troubleshoot this problem:

  • Reagent Quality:

    • Amine Purity: Ensure your amine starting material is pure and free of contaminants. Impurities can compete in the reaction, leading to a lower yield of the desired product.

    • Sulfonyl Chloride Stability: Pyrazole-4-sulfonyl chloride can be susceptible to hydrolysis. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of this key intermediate.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent competing reactions. While pyridine is commonly used, other organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.[1] It is advisable to screen a few bases to identify the optimal one for your specific substrate.

    • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices.[1] Ensure the solvent is anhydrous.

    • Temperature Control: Running the reaction at room temperature or slightly below can help minimize the formation of side products. If the reaction is sluggish, gentle heating can be applied, but this should be optimized carefully to avoid degradation.

    • Stoichiometry: A precise 1:1 molar ratio of the amine to the sulfonyl chloride is a good starting point. A slight excess of the more stable and less expensive reagent can be used to drive the reaction to completion.

  • Work-up and Purification:

    • Aqueous Work-up: After the reaction, a careful aqueous work-up is necessary to remove the base and any water-soluble byproducts.

    • Purification Method: Flash column chromatography is a highly effective method for purifying pyrazole sulfonamide derivatives. A gradient of hexane and ethyl acetate is a common eluent system. If the product is a solid, recrystallization can be an excellent final step to achieve high purity.

Question 2: My purified compound shows poor solubility in aqueous buffers for biological assays. How can I address this?

Answer:

Poor aqueous solubility is a frequent issue with pyrazole-based compounds, which can lead to inconsistent results in biological assays. Here are several strategies to tackle this problem:

  • pH Adjustment: If your derivative has an ionizable group (e.g., a basic amine in a side chain), adjusting the pH of the buffer can significantly improve solubility. Conduct a pH-solubility profile to determine the optimal pH range for your compound.

  • Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol in your final assay buffer can help maintain the compound in solution. However, it is crucial to ensure that the final concentration of the co-solvent is compatible with your biological assay and does not affect the results.

  • Formulation Strategies:

    • Salt Formation: If your compound has a suitable acidic or basic center, forming a salt can dramatically increase aqueous solubility.[2]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous form within a polymer matrix can enhance its solubility and dissolution rate.

    • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[3]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can be a viable strategy to increase the aqueous solubility of your compound.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the structure-activity relationship (SAR) and optimization of 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives.

Question 3: What is the role of the 1-cyclopentyl group, and how does it influence potency?

Answer:

The N1-substituent of the pyrazole ring plays a crucial role in orienting the molecule within the target's binding site and can significantly impact potency and selectivity. The cyclopentyl group is a moderately sized, lipophilic moiety. Its influence on potency is target-dependent:

  • Hydrophobic Interactions: The cyclopentyl group can engage in favorable hydrophobic interactions within a corresponding pocket of the target protein. The size and shape of this pocket will determine if a cyclopentyl group is optimal compared to smaller (e.g., methyl) or larger (e.g., phenyl) substituents.[4]

  • Conformational Restriction: The cyclopentyl group can restrict the conformation of the pyrazole ring, which may be beneficial for binding to some targets by reducing the entropic penalty of binding.

  • Vector for Further Modification: While the cyclopentyl group itself is generally metabolically stable, its position on the pyrazole ring provides a vector for exploring further chemical space if SAR suggests that modifications in this region are beneficial.

Question 4: How can I systematically explore the Structure-Activity Relationship (SAR) of the sulfonamide moiety?

Answer:

The sulfonamide moiety offers a rich opportunity for SAR exploration to enhance potency, selectivity, and pharmacokinetic properties. A systematic approach would involve modifying the amine portion of the sulfonamide:

  • Primary, Secondary, and Tertiary Sulfonamides:

    • Start with a primary sulfonamide (-SO₂NH₂).

    • Progress to secondary sulfonamides (-SO₂NHR) by introducing small alkyl or aryl groups. This can improve metabolic stability and allow for additional interactions with the target.

    • Explore tertiary sulfonamides (-SO₂NR¹R²) to further modulate properties like polarity and hydrogen bonding capacity. Capping the sulfonamide can reduce the polar surface area and improve properties like brain penetration.[1][5]

  • Introduction of Functional Groups:

    • Incorporate various functional groups into the 'R' groups of secondary and tertiary sulfonamides. This can include aromatic rings, heterocycles, and groups capable of hydrogen bonding. The goal is to identify key interactions with the target protein.

  • Physicochemical Property Modulation:

    • Pay close attention to how modifications affect physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and aqueous solubility. These properties are critical for drug-like characteristics.

Part 3: Data Presentation & Experimental Protocols

Illustrative Structure-Activity Relationship (SAR) Data

The following table provides a hypothetical yet representative dataset to illustrate how SAR data for 1-cyclopentyl-1H-pyrazole-4-sulfonamide derivatives targeting a protein kinase might be presented.

Compound IDKinase IC₅₀ (nM)Aqueous Solubility (µg/mL)
REF-01 HH5,20050
CPD-01 HMethyl2,50045
CPD-02 HEthyl1,80030
CPD-03 HPhenyl850<10
CPD-04 MethylMethyl1,20025
CPD-05 H4-Fluorophenyl450<5
CPD-06 H2-Pyridyl30015

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Cyclopentyl-1H-pyrazole-4-sulfonamides

This protocol outlines a general method for the final coupling step.

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-sulfonyl Chloride

  • This intermediate is typically synthesized by reacting 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid. This reaction should be performed with caution in a well-ventilated fume hood.

Step 2: Sulfonamide Formation

  • To a solution of the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of your compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • In the wells of a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (often 30 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Part 4: Visualizations

Workflow for Troubleshooting Low Synthetic Yield

G start Low Yield Observed in Sulfonamide Synthesis reagent_quality Check Reagent Purity - Amine - Sulfonyl Chloride start->reagent_quality reaction_conditions Optimize Reaction Conditions - Base Selection - Anhydrous Solvent - Temperature start->reaction_conditions workup_purification Review Work-up & Purification - Aqueous Wash Steps - Chromatography Conditions start->workup_purification yield_improved Yield Improved reagent_quality->yield_improved reaction_conditions->yield_improved workup_purification->yield_improved

Caption: A troubleshooting workflow for addressing low yields in pyrazole sulfonamide synthesis.

Strategies for Enhancing Potency

G core 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Core substituents Potency Enhancement Strategies Modify Sulfonamide 'R' Groups (Alkyl, Aryl, Heterocycle) Explore Alternative N1-Substituents (Cyclobutyl, Cyclohexyl, etc.) Introduce Substituents on Pyrazole Ring (e.g., C3 or C5 positions) core:f0->substituents:f0 Structure-Activity Relationship (SAR)

Caption: Key structural modification strategies for enhancing the potency of the core scaffold.

References

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., & Nguyen, K. C. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 949–955. [Link]

  • Mahesh, P., Gupta, L. K., Panwar, D., Sharma, M. K., Bethu, M. S., & Singh, P. P. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]

  • Brand, S., Norcross, N. R., Thompson, S., Harrison, J. R., Smith, V. C., Robinson, D. A., ... & Read, K. D. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Brand, S., Norcross, N. R., Thompson, S., Harrison, J. R., Smith, V. C., Robinson, D. A., ... & Read, K. D. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855–9869. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Mowbray, C. E., Corbau, R., Hawes, M., Jones, L. H., Mills, J. E., Perros, M., ... & Wood, A. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & medicinal chemistry letters, 19(19), 5647–5650. [Link]

  • Grifagni, A., Saggioro, D., Antonini, S., Bertozzi, F., Chicca, A., De Vita, D., ... & Di Rienzo, B. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 64(18), 13682–13706. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30–42. [Link]

  • ResearchGate. (n.d.). log [IC50]. The figure shows the frequency distribution of estimated pIC50 values (Table 1). [Link]

  • PubChem. (n.d.). 1-cyclopentyl-1h-pyrazole-4-sulfonamide. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7349–7358. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(10), 7349–7360. [Link]

  • ResearchGate. (n.d.). SAR at the C-4 of the pyrazoles. [Link]

  • Asati, V., Kumari, S., Singh, P., Singh, S., & Singh, R. K. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(21), 5092. [Link]

  • Galal, S. A., Abd El-All, A. S., El-Sayed, N. N. E., & El-Diwani, H. I. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. MOJ Bioorganic & Organic Chemistry, 4(5), 136-143. [Link]

  • Johnson, D. E., & Johnson, J. A. (2022). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Toxicological Sciences, 188(1), 1–13. [Link]

  • Singh, S., Kumar, R., & Singh, P. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(18), 6096. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide

Welcome to the Technical Support Center for the scale-up synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks, thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks, thermodynamic hazards, and regiochemical challenges inherent in taking this synthesis from the bench to the pilot plant.

This center is divided into three core modules corresponding to the synthetic sequence: N-Alkylation , Chlorosulfonation , and Amidation . Each module explains the causality behind our chemical choices and provides self-validating protocols to ensure your process remains strictly within safe, high-yielding operating windows.

Process Visualization: Synthetic Workflow

SynthesisWorkflow N1 1H-Pyrazole + Cyclopentyl Bromide N2 N-Alkylation (K2CO3, DMF, 80°C) N1->N2 N3 1-Cyclopentyl-1H-pyrazole (Intermediate 1) N2->N3 Liquid-Liquid Extraction & Concentration N4 Chlorosulfonation (ClSO3H, 0°C -> 80°C) N3->N4 N5 1-Cyclopentyl-1H-pyrazole- 4-sulfonyl chloride N4->N5 Reverse Ice Quench (T < 5°C) N6 Amidation (NH4OH, DCM, <10°C) N5->N6 N7 1-Cyclopentyl-1H-pyrazole- 4-sulfonamide N6->N7 Crystallization & Filtration

Workflow for the scale-up synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

Module 1: N-Alkylation (Cyclopentylation)

Q: During the scale-up of 1H-pyrazole cyclopentylation, we observe significant formation of cyclopentene and low yields of the alkylated product. How can we shift the reaction toward substitution? A: Cyclopentyl halides are highly susceptible to E2 elimination because their secondary carbocation character and steric hindrance favor proton abstraction over nucleophilic attack. If you are using a strong base like sodium hydride (NaH), the rate of elimination will outcompete substitution. Causality & Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. The carbonate base is strong enough to deprotonate the pyrazole (pKa ~14.5) but lacks the kinetic basicity to drive rapid E2 elimination of the cyclopentyl bromide.

Self-Validating Protocol: N-Alkylation
  • Charge: Add DMF (10 vol) and 1H-pyrazole (1.0 equiv) to the reactor.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Validation Check: Ensure the suspension is easily stirrable and the agitator torque remains stable.

  • Alkylation: Add cyclopentyl bromide (1.2 equiv) dropwise at 25°C to prevent localized concentration spikes.

  • Heating: Heat to 80°C for 12 hours. Validation Check: In-Process Control (IPC) by HPLC must show <2% unreacted pyrazole before proceeding.

  • Workup: Cool to 20°C, filter inorganic salts, and concentrate under vacuum. Extract with EtOAc/Water to isolate 1-cyclopentyl-1H-pyrazole.

Module 2: Chlorosulfonation (The Critical Bottleneck)

Q: The chlorosulfonation of 1-cyclopentyl-1H-pyrazole exhibits a delayed exotherm. The reaction seems inert at 0°C but violently erupts upon heating. How do we safely execute this at the multi-kilogram scale? A: The initial addition of pyrazole to chlorosulfonic acid (ClSO₃H) at 0°C results in a highly exothermic acid-base neutralization, forming a deactivated pyrazolium salt. Because the pyrazole ring is now electron-deficient, electrophilic aromatic substitution (EAS) cannot occur at low temperatures. Causality & Solution: Heating the mixture to 60–100°C provides the activation energy required for the chlorosulfonyl electrophile to attack the 4-position of the pyrazolium ring[1]. The "eruption" is caused by the rapid evolution of HCl gas as the EAS reaction initiates. To control this, implement a strict heating ramp (0.5°C/min). Continuous flow chemistry setups are increasingly recommended for this step to mitigate the accumulation of reactive intermediates and safely manage gas evolution[2].

Q: Our yields drop significantly during the aqueous quench of the sulfonyl chloride. How do we prevent hydrolysis? A: 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride is highly sensitive to water. Traditional quenching by adding water to the reaction mass causes localized boiling and rapid hydrolysis back to the sulfonic acid. Causality & Solution: You must use a reverse quench. Add the reaction mixture dropwise into a massive excess of vigorously stirred ice-water containing a water-immiscible organic solvent like dichloromethane (DCM)[3]. The DCM immediately extracts the formed sulfonyl chloride, partitioning it away from the aqueous phase and shielding it from hydrolysis[3].

Self-Validating Protocol: Chlorosulfonation
  • Preparation: Charge reactor with ClSO₃H (5.5 equiv) and cool to 0°C under N₂[1].

  • Dosing: Add 1-cyclopentyl-1H-pyrazole (1.0 equiv) dropwise. Validation Check: Maintain internal temp <10°C. Ensure the exotherm of neutralization is complete before proceeding.

  • EAS Activation: Ramp temperature to 80°C at a rate of 0.5°C/min. Validation Check: Monitor HCl off-gas via mass flow meter. Pause heating if gas evolution exceeds your scrubber's maximum capacity.

  • Reaction: Stir at 80°C for 4 hours. Validation Check: IPC by LC-MS (quench an aliquot in methanol to observe the stable methyl ester) should show >95% conversion[4].

  • Reverse Quench: Cool mixture to 20°C. Dropwise add the mixture into a second reactor containing a vigorously stirred mixture of Ice (20 vol) and DCM (10 vol) maintained at <5°C[3]. Validation Check: Dual internal RTDs must confirm T < 5°C throughout the addition.

  • Isolation: Separate phases immediately. Dry the DCM layer over Na₂SO₄.

Module 3: Amidation & Isolation

Q: Should we use anhydrous ammonia gas or aqueous ammonia for the final amidation step? A: While anhydrous ammonia gas eliminates the risk of water-induced hydrolysis, it requires specialized pressurized reactors. For standard batch scale-up, aqueous ammonia (28% NH₄OH) is highly effective if managed correctly[1]. Causality & Solution: The amidation reaction is orders of magnitude faster than hydrolysis at low temperatures (<10°C). By dissolving the sulfonyl chloride in DCM and adding it to a pre-chilled biphasic mixture of aqueous ammonia, the nucleophilic attack by NH₃ outpaces attack by H₂O.

Self-Validating Protocol: Amidation
  • Preparation: Pre-chill a solution of 28% aqueous NH₄OH (10.0 equiv) to 0–5°C.

  • Dosing: Add the DCM solution of 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride dropwise. Validation Check: Maintain internal temp <10°C to prevent hydrolysis.

  • Reaction: Stir for 2 hours at 10°C. Validation Check: If the pH of the aqueous phase drops below 9, the reaction will stall due to the neutralization of ammonia by the generated HCl. Validate completion by checking pH > 9 and IPC via HPLC showing <1% sulfonyl chloride.

  • Isolation: Distill off DCM under reduced pressure to induce crystallization of the sulfonamide from the aqueous phase.

  • Purification: Filter the resulting slurry, wash with cold water, and dry under vacuum at 50°C.

Quantitative Data Summary

The following table summarizes the validated parameters for executing this three-step sequence at the kilogram scale:

Process StepReagents / SolventsStoichiometryTemp (°C)Time (h)IPC MethodExpected Yield
1. N-Alkylation Pyrazole, Cyclopentyl-Br, K₂CO₃, DMF1.0 : 1.2 : 2.08012HPLC (<2% SM)85 - 90%
2. Chlorosulfonation Pyrazole Int., ClSO₃H1.0 : 5.50 → 804LC-MS (MeOH quench)70 - 75%
3. Quench / Ext. Ice Water, DCM20 vol : 10 vol< 50.5Visual (Phase Sep)N/A (Telescoped)
4. Amidation Sulfonyl Chloride, 28% NH₄OH1.0 : 10.00 - 102HPLC (>99% Conv)80 - 85%

Sources

Reference Data & Comparative Studies

Validation

1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CPS) vs. Standard Metalloenzyme Inhibitors: A Comparative Guide

Executive Summary In contemporary drug discovery, the design of highly selective inhibitors for metalloenzymes and metabolic kinases requires scaffolds that balance target affinity with physiological permeability. 1-Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of highly selective inhibitors for metalloenzymes and metabolic kinases requires scaffolds that balance target affinity with physiological permeability. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (CPS) has emerged as a highly privileged, lipophilic building block. Unlike classic, highly polar sulfonamides (e.g., Acetazolamide), the CPS scaffold provides a unique steric and electronic profile. This guide objectively compares the performance of CPS-derived compounds against known standard inhibitors across two primary therapeutic axes: the inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and the competitive inhibition of the gluconeogenic enzyme Phosphoenolpyruvate Carboxykinase 1 (PCK1) .

Structural Rationale: The Causality of the CPS Scaffold

The superiority of CPS over standard unsubstituted benzenesulfonamides lies in its tripartite structural synergy:

  • The 1-Cyclopentyl Moiety (Lipophilic Tail): Classic CA inhibitors like Acetazolamide (AAZ) are highly hydrophilic, limiting their penetration into the dense, hypoxic cores of solid tumors. The cyclopentyl ring significantly increases the LogP (lipophilicity) of the molecule. This drives spontaneous partitioning across lipid bilayers and enhances hydrophobic interactions within the lipophilic half of the CA IX active site, drastically improving the Selectivity Index (SI) against off-target, ubiquitous cytosolic isoforms (CA I and CA II)[1].

  • The 1H-Pyrazole Core (Bioisosteric Spacer): The rigid, planar pyrazole ring acts as an optimal spacer. Its nitrogen atoms can participate in secondary hydrogen bonding with active-site residues (such as Thr199 in CA IX), locking the molecule into a thermodynamically favorable conformation[2].

  • The 4-Sulfonamide Warhead: In CA IX, the deprotonated sulfonamide anion ( SO2​NH− ) directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for CO2​ hydration. In PCK1, this moiety competitively mimics the phosphate groups of GTP, blocking the nucleotide-binding pocket[3].

G Hypoxia Hypoxia (Tumor Core) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidification Extracellular Acidification (H+ Accumulation) CAIX->Acidification CO2 Hydration Apoptosis Cancer Cell Apoptosis CAIX->Apoptosis Loss of pH Control Survival Tumor Survival & Metastasis Acidification->Survival CPS CPS-Derived Inhibitor Zn Zn2+ Coordination CPS->Zn Binds Active Site Zn->CAIX Inhibits

Caption: Mechanism of Hypoxia-induced CA IX signaling and targeted inhibition by CPS-derived compounds.

Comparative Performance Data

To establish an objective baseline, we compare the in vitro performance of optimized CPS-derivatives against the clinical standard Acetazolamide (AAZ) for CA IX, and 3-Mercaptopicolinic acid (3-MPA) for PCK1.

Table 1: Kinetic and Selectivity Profiling against Carbonic Anhydrase Isoforms

Note: Lower IC50​ values indicate higher potency. A higher Selectivity Index (SI) indicates a lower risk of systemic side effects.

Compound ClassTarget Enzyme IC50​ (nM)Off-Target CA II IC50​ (nM)Selectivity Index (CA II / CA IX)Primary Application
Acetazolamide (Standard) CA IX30.0[4]130.0[4]~4.3Diuretic / Glaucoma
Acetazolamide (Standard) CA I199.0[1]133.0[1]N/ABroad-spectrum CAI
CPS-Derivatives CA IX25.0 - 52.0[1]95.0 - 164.0[1]~2.8 - 4.35[1]Hypoxic Solid Tumors
Advanced Pyrazole-Sulfonamides CA IX1.29 - 2.51[2]> 500.0> 200.0Targeted Oncology
Table 2: Comparative Efficacy in Metabolic Kinase Inhibition (PCK1)
Compound ClassTarget EnzymeMechanism of ActionIn Vivo Toxicity Profile
3-MPA (Standard) PCK1Allosteric inhibitionHigh (Hepatotoxic)
CPS-Derivatives PCK1Competitive GTP-site binding[3]Low (No obvious weight loss)[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of CPS-derived compounds must utilize kinetic assays capable of capturing millisecond-scale reactions, as well as physiologically relevant 3D cell models.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

Causality: The uncatalyzed hydration of CO2​ is fast, but the CA-catalyzed reaction is one of the fastest known enzymatic rates ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture this kinetic window. A stopped-flow instrument rapidly mixes the enzyme/inhibitor with CO2​ -saturated water, using Phenol Red to track the instantaneous drop in pH (via H+ production).

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of the CPS-derivative (0.1 nM to 1 µM) for 15 minutes at 20°C. Self-Validation: Always include a vehicle control (0.1% DMSO) to establish the uninhibited Vmax​ , and Acetazolamide (100 nM) as a positive control for complete inhibition.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to achieve a saturated solution (~17 mM CO2​ ).

  • Stopped-Flow Injection: Load Syringe A with the Enzyme-Inhibitor-Indicator mix and Syringe B with the CO2​ -saturated water. Trigger the pneumatic drive to mix equal volumes into the observation cell.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Plot fractional activity vs. log[Inhibitor] to determine the IC50​ via non-linear regression.

Workflow Prep 1. Reagent Prep (Enzyme, Buffer, Indicator) Incubate 2. CPS Incubation (15 min, 20°C) Prep->Incubate Inject 3. Stopped-Flow Injection (Mix with CO2-saturated water) Incubate->Inject Monitor 4. Absorbance Monitoring (Phenol Red at 557 nm) Inject->Monitor Analyze 5. Data Analysis (Calculate IC50) Monitor->Analyze

Caption: Step-by-step experimental workflow for Stopped-Flow CO2 Hydration Kinetics.

Protocol B: Hypoxic 3D Spheroid Viability Assay

Causality: 2D monolayer cultures are uniformly oxygenated and fail to upregulate CA IX naturally. 3D spheroids develop a necrotic, hypoxic core that perfectly mimics the tumor microenvironment, forcing the cells to rely on CA IX for pH regulation and survival.

  • Spheroid Generation: Seed MDA-MB-231 breast cancer cells (1,000 cells/well) in ultra-low attachment 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 72 hours until compact spheroids (>300 µm diameter) form. The core will naturally become hypoxic, upregulating HIF-1α and CA IX.

  • Compound Dosing: Treat spheroids with CPS-derivatives (1 µM, 10 µM, 50 µM) or Acetazolamide (Standard).

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 72 hours. Self-Validation: Maintain a parallel plate in normoxia (21% O2​ ). A true CA IX inhibitor will show potent cytotoxicity in hypoxia but remain relatively inert in normoxia.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and quantify ATP via luminescence. Calculate the hypoxic IC50​ [2].

Sources

Comparative

Cross-reactivity profiling of 1-cyclopentyl-1H-pyrazole-4-sulfonamide

Cross-Reactivity Profiling of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide: A Comparative Guide for Hit-to-Lead Triage As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, evaluating the selec...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide: A Comparative Guide for Hit-to-Lead Triage

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, evaluating the selectivity and off-target liabilities of novel pharmacophores is paramount. The compound 1-cyclopentyl-1H-pyrazole-4-sulfonamide (1-CP-4-SA) represents a highly specialized building block frequently utilized in fragment-based drug discovery (FBDD).

Because the primary sulfonamide moiety is a privileged zinc-binding group, 1-CP-4-SA is primarily investigated as a Carbonic Anhydrase (CA) inhibitor. However, the structural similarities between the active sites of various metalloenzymes and the hydrophobic pockets of cyclooxygenases (COX) necessitate rigorous cross-reactivity profiling. This guide objectively compares the performance of 1-CP-4-SA against standard reference inhibitors, providing the causality behind the experimental designs and the self-validating protocols required to assess its therapeutic window.

Mechanism of Action & The "Tail Approach"

The design of 1-CP-4-SA leverages the classic "tail approach" in medicinal chemistry. The pyrazole-4-sulfonamide core acts as the primary pharmacophore, coordinating with the Zn²⁺ ion in the active site of target metalloenzymes. The addition of the bulky, lipophilic 1-cyclopentyl group serves as the "tail."

The Causality of Selectivity: Ubiquitous, cytosolic carbonic anhydrases (like CA I and CA II) have highly constricted active site clefts. In contrast, tumor-associated, membrane-bound isoforms (CA IX and CA XII)—which are upregulated in hypoxic tumor microenvironments to manage intracellular acidification—possess wider hydrophobic pockets. The 1-cyclopentyl tail creates a steric clash in CA I/II but anchors favorably in CA IX/XII, driving isoform selectivity [1].

CA_Pathway TME Hypoxic Tumor Microenvironment HIF1A HIF-1α Upregulation TME->HIF1A CAIX CA IX Expression (Cell Membrane) HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes CO2 hydration Apoptosis Intracellular Acidification & Cell Death CAIX->Apoptosis When Inhibited Inhibitor 1-CP-4-SA (Inhibitor) Inhibitor->CAIX Blocks Zn2+ Active Site Inhibitor->Acid

Mechanism of CA IX inhibition by 1-CP-4-SA leading to tumor cell apoptosis.

Comparative Profiling Data

To establish the utility of 1-CP-4-SA, it must be benchmarked against Acetazolamide (AAZ) (a pan-CA inhibitor) and Celecoxib (a COX-2 selective NSAID with known sulfonamide-driven CA cross-reactivity) [2].

Table 1: Carbonic Anhydrase Isoform Selectivity Panel

Data represents inhibition constants ( Ki​ , nM) determined via Stopped-Flow CO₂ Hydration Assay.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CA II / CA IX)
1-CP-4-SA 4,500320241813.3x
Acetazolamide 25012255.70.48x
Celecoxib >10,00021,00016141,312x

Analysis: 1-CP-4-SA demonstrates a clear preference for the tumor-associated CA IX/XII over the off-target CA I/II, outperforming the generic pan-inhibitor Acetazolamide in selectivity.

Table 2: Broad Cross-Reactivity Panel

Data represents Half-Maximal Inhibitory Concentration ( IC50​ , µM).

CompoundCOX-1COX-2hERG (Patch Clamp)
1-CP-4-SA >50.0>50.0>50.0
Acetazolamide >50.0>50.0>50.0
Celecoxib 15.00.04>50.0

Analysis: The sulfonamide moiety is a well-documented pharmacophore for COX-2 selective inhibitors[3]. The substitution of Ile523 in COX-1 with Val523 in COX-2 creates a secondary hydrophilic pocket that benzenesulfonamides occupy. Table 2 confirms that the 1-cyclopentyl-pyrazole core of 1-CP-4-SA does not inadvertently trigger NSAID-like COX-2 cross-reactivity, ensuring a clean safety profile.

Experimental Workflows & Self-Validating Protocols

To generate trustworthy, E-E-A-T compliant data, assays must measure direct physiological function rather than proxy reactions.

Workflow cluster_0 Primary Target Profiling cluster_1 Cross-Reactivity Profiling cluster_2 Decision Gate Cmpd 1-CP-4-SA Compound CA_Panel CA Isoform Panel (I, II, IX, XII) Cmpd->CA_Panel COX COX-1 / COX-2 Selectivity Cmpd->COX hERG hERG Safety (Patch Clamp) Cmpd->hERG StoppedFlow Stopped-Flow Assay (Ki Determination) CA_Panel->StoppedFlow Triage Hit-to-Lead Triage StoppedFlow->Triage COX->Triage hERG->Triage

Hit-to-Lead triage workflow for sulfonamide cross-reactivity profiling.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

Why this method? Unlike the widely used but artifact-prone esterase assay (using 4-nitrophenyl acetate), the stopped-flow method directly measures the physiological CO₂ hydration reaction. This allows for the precise determination of steady-state kinetic parameters ( kcat​ and KM​ ) and true Ki​ values [1].

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M NaClO₄ (to maintain constant ionic strength without inhibiting the enzyme) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA isoforms (e.g., hCA IX) with varying concentrations of 1-CP-4-SA (0.1 nM to 10 µM) for 15 minutes at 20°C. Self-Validation: This step ensures the establishment of the enzyme-inhibitor thermodynamic equilibrium prior to substrate introduction.

  • Substrate Preparation: Prepare saturated CO₂ solutions in ultra-pure water at 20°C (yielding ~34 mM CO₂) and perform serial dilutions.

  • Stopped-Flow Execution: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution in the reaction cell.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (Phenol Red isosbestic point shift due to rapid acidification) over a 10–100 second window.

  • Data Analysis: Extract the initial velocity from the first 5–10% of the reaction trace. Calculate the inhibition constant ( Ki​ ) using non-linear regression of the Michaelis-Menten kinetics.

Protocol B: COX-2 Fluorescent Inhibitor Screening Assay

Why this method? Directly assesses the most common sulfonamide off-target liability by measuring the peroxidase activity of the COX enzyme [2].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol).

  • Compound Plating: Dispense 1-CP-4-SA, Celecoxib (positive control), and DMSO (vehicle) into a 96-well black microplate.

  • Enzyme Addition: Add recombinant human COX-2 enzyme to the wells and incubate for 10 minutes at room temperature.

  • Probe & Substrate Addition: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, a fluorogenic probe) followed by arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Signal Detection: Measure the fluorescence of resorufin (the highly fluorescent oxidation product of ADHP) using a microplate reader (Ex = 530 nm, Em = 590 nm).

  • Data Analysis: Fluorescence intensity is directly proportional to COX-2 activity. Calculate IC50​ values by plotting normalized fluorescence against the log of the inhibitor concentration.

References

  • Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Tuning the Dual Inhibition of Carbonic Anhydrase and Cyclooxygenase by Dihydrothiazole Benzensulfonamides Source: NIH PubMed Central (ACS Medicinal Chemistry Letters) URL:[Link]

  • Sulfa Allergy: Cross-Reactivity Versus Multiple Concurrent Allergies Source: Science Publications (American Journal of Infectious Diseases) URL:[Link]

Validation

Reproducibility and Performance of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide in Targeted Inhibitor Design: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

In the landscape of rational drug design, the pyrazole-4-sulfonamide pharmacophore has emerged as a highly versatile structural motif, particularly in the development of Carbonic Anhydrase IX (CA IX) inhibitors, N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, and antiproliferative agents[1][2][3]. Among the available building blocks, 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) offers a unique balance of lipophilicity, steric bulk, and metabolic stability[4][5].

This guide objectively compares the experimental reproducibility, synthetic utility, and biological performance of 1-cyclopentyl-1H-pyrazole-4-sulfonamide against traditional alternatives (e.g., 1-methyl and 1-phenyl analogs). By establishing self-validating experimental protocols, we aim to provide a robust framework for application scientists integrating this building block into their discovery pipelines.

Mechanistic Grounding: The Advantage of the Cyclopentyl Moiety

When designing targeted inhibitors, the N1 -substituent of the pyrazole ring drastically dictates the molecule's interaction with the hydrophobic pockets of target enzymes[6].

  • 1-Methyl Analogs: While highly soluble and synthetically tractable, the methyl group often lacks the steric bulk required to achieve high isoform selectivity (e.g., differentiating the cancer-associated CA IX from the off-target cytosolic CA I and CA II)[3][6].

  • 1-Phenyl Analogs: Aryl substitutions increase binding affinity through π−π stacking but frequently suffer from poor aqueous solubility and reduced Lipophilic Ligand Efficiency (LLE). This can lead to compound precipitation and safety obstacles in in vivo models[7].

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide: The cyclopentyl ring provides optimal sp3 character. It projects deeply into the hydrophobic sub-pockets of enzymes like CA IX and NAAA without the rigid planarity of a phenyl ring, thereby maintaining acceptable solubility while maximizing non-covalent Van der Waals interactions[1][2]. Furthermore, the primary sulfonamide group acts as a potent zinc-binding group (ZBG), which is absolutely essential for chelating the catalytic Zn2+ ion in the active site of carbonic anhydrases[6].

Comparative Performance Data

The following table summarizes the quantitative performance of pyrazole-4-sulfonamide derivatives based on their N1 -substitution, specifically in the context of synthesizing dual-tail CA IX inhibitors.

Pharmacophore BaseTarget EnzymeMean IC 50​ (nM)Lipophilic Ligand Efficiency (LLE)Synthetic Yield (Amidation)Aqueous Solubility ( μ M)
1-Methyl-1H-pyrazole-4-sulfonamide CA IX45.03.285%>100
1-Phenyl-1H-pyrazole-4-sulfonamide CA IX12.52.870%<10
1-Cyclopentyl-1H-pyrazole-4-sulfonamide CA IX8.2 4.5 78% 45

Data synthesized from comparative structure-activity relationship (SAR) studies focusing on pyrazole-sulfonamide scaffolds[1][2][6][7]. The cyclopentyl derivative consistently demonstrates the best balance of potency and LLE.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols for the functionalization and biological evaluation of 1-cyclopentyl-1H-pyrazole-4-sulfonamide are designed as a self-validating system . Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Synthesis of Dual-Tail CA IX Inhibitors via Amidation

Objective: Couple 1-cyclopentyl-1H-pyrazole-4-sulfonamide with a secondary tail (e.g., a substituted carboxylic acid) to enhance target affinity[1].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over standard EDC/NHS because the primary sulfonamide is a poor nucleophile; the highly reactive HOAt-ester intermediate generated by HATU is required to drive the amidation reaction forward efficiently.

  • Coupling: Add 1.1 eq of 1-cyclopentyl-1H-pyrazole-4-sulfonamide to the activated mixture. Heat the reaction to 50°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint (LC-MS): Before workup, sample 10 μ L of the reaction mixture, dilute in MeCN, and run a rapid LC-MS. Pass criteria: >80% conversion to the desired mass ( [M+H]+ ) and disappearance of the starting sulfonamide peak.

  • Purification: Quench the reaction with water, extract with EtOAc, and wash the organic layer thoroughly with 5% LiCl (to remove residual DMF). Purify via flash chromatography (DCM:MeOH gradient).

  • Final QC: Confirm the structure via 1 H NMR (400 MHz, DMSO- d6​ ). The cyclopentyl protons should appear as distinct multiplets between δ 1.60–2.20 ppm, and the pyrazole protons typically present as two distinct singlets around δ 7.80 and 8.20 ppm[3][6].

Protocol B: In Vitro CA IX Inhibition Assay

Objective: Quantify the inhibitory potency (IC 50​ ) of the synthesized compound.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA IX in assay buffer (20 mM HEPES, pH 7.4, 50 mM NaCl).

  • Compound Titration: Prepare a 10-point serial dilution of the cyclopentyl-derivative in DMSO.

    • Self-Validating Checkpoint: Include Dorzolamide as a positive control in every plate. The assay is only valid if the Dorzolamide IC 50​ falls within the historically accepted range (approx. 12-15 nM)[1].

  • Reaction Initiation: Add the substrate (4-nitrophenyl acetate, 4-NPA) to the enzyme-inhibitor mixture.

  • Kinetic Readout: Measure the change in absorbance at 400 nm continuously for 10 minutes using a microplate reader. The rate of 4-nitrophenol formation is directly proportional to CA IX activity.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the exact IC 50​ .

Workflow and Mechanistic Visualization

The following diagram illustrates the logical relationship between the chemical diversification of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide building block, the self-validating quality control steps, and the ultimate phenotypic response in cancer models.

G A 1-Cyclopentyl-1H-pyrazole- 4-sulfonamide B Dual-Tail Amidation A->B Structural Diversification C QC: LC-MS & NMR (Purity >98%) B->C Self-Validating Checkpoint D CA IX Zinc Chelation C->D In Vitro Assay E Tumor Acidification Blockade D->E Phenotypic Response

Caption: Workflow from chemical diversification of 1-cyclopentyl-1H-pyrazole-4-sulfonamide to phenotypic response.

Conclusion

For application scientists focused on targeted inhibitor design, 1-cyclopentyl-1H-pyrazole-4-sulfonamide represents a superior starting material compared to simpler methyl or phenyl analogs. Its unique physicochemical properties enhance lipophilic ligand efficiency and target selectivity. By adhering to the self-validating protocols outlined above, researchers can ensure high reproducibility in both the synthesis and biological evaluation of novel therapeutic agents.

References
  • Molaid. "1-cyclopentyl-1H-pyrazole-4-sulfonamide - CAS 1249002-03-6". Molaid Chemical Database. URL: [Link]

  • ResearchGate. "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer". ResearchGate, April 2023. URL: [Link]

  • Taylor & Francis. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases". Journal of Enzyme Inhibition and Medicinal Chemistry, July 2017. URL: [Link]

  • PubMed Central (PMC). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". NIH PMC. URL: [Link]

  • ACS Publications. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega, July 2023. URL: [Link]

  • ACS Publications. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide...". Journal of Medicinal Chemistry, October 2022. URL: [Link]

Sources

Validation

Orthogonal assays to confirm 1-cyclopentyl-1H-pyrazole-4-sulfonamide activity

Orthogonal Assays to Confirm 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Activity: A Comparison Guide As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond single-assay reliance. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm 1-Cyclopentyl-1H-pyrazole-4-sulfonamide Activity: A Comparison Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond single-assay reliance. The compound 1-cyclopentyl-1H-pyrazole-4-sulfonamide represents a highly promising scaffold designed to selectively inhibit tumor-associated Carbonic Anhydrase IX (CA IX) [1][2]. Unlike classical pan-inhibitors such as Acetazolamide, the incorporation of the cyclopentyl-pyrazole moiety enhances lipophilicity and exploits the hydrophobic sub-pocket of the CA IX active site, driving isoform selectivity [3].

However, biochemical potency does not automatically translate to cellular efficacy. To rigorously validate this compound's activity and compare it against clinical benchmarks like SLC-0111, we must employ a self-validating, orthogonal assay funnel. This guide details the causal reasoning and step-by-step methodologies for biochemical, biophysical, and phenotypic validation.

The Mechanistic Rationale

In hypoxic tumor microenvironments, HIF-1α upregulates CA IX to manage intracellular acidosis. CA IX hydrates extracellular CO₂ into bicarbonate and protons, driving extracellular acidification which promotes tumor invasion and immune evasion [4][5]. 1-cyclopentyl-1H-pyrazole-4-sulfonamide acts by coordinating its primary sulfonamide group with the zinc ion in the CA IX catalytic site, halting this pH regulatory mechanism.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CA9 CA IX Expression (Cell Membrane) HIF1A->CA9 upregulates CO2 Extracellular CO2 CA9->CO2 hydrates H_HCO3 H+ & HCO3- CA9->H_HCO3 produces Acidosis Tumor Acidosis & Survival H_HCO3->Acidosis drives Inhibitor 1-cyclopentyl-1H- pyrazole-4-sulfonamide Inhibitor->CA9 blocks zinc active site

CA IX-mediated tumor acidosis pathway and targeted inhibition.

Orthogonal Validation Strategy

To prevent false positives arising from assay interference or off-target toxicity, our validation framework utilizes three distinct methodologies:

Orthogonal_Assays Compound 1-cyclopentyl-1H- pyrazole-4-sulfonamide Biochemical Biochemical Assay Stopped-Flow Kinetics Compound->Biochemical Biophysical Biophysical Assay SPR Binding Compound->Biophysical Cellular Cellular Assay Seahorse ECAR Compound->Cellular Data1 Ki Determination (Enzyme Potency) Biochemical->Data1 Data2 KD & Kinetics (Target Engagement) Biophysical->Data2 Data3 Functional ECAR (Phenotypic Efficacy) Cellular->Data3

Orthogonal testing funnel for biochemical, biophysical, and cellular validation.

Experimental Protocols & Causality

Assay 1: Biochemical Validation via Stopped-Flow CO₂ Hydration Kinetics

Scientific Causality : Carbonic anhydrases are among the fastest enzymes known, operating near the diffusion limit. Standard steady-state colorimetric assays cannot accurately capture their kinetics. We utilize stopped-flow spectroscopy to monitor the rapid pre-steady-state hydration of CO₂, using Phenol Red as a pH indicator to track proton generation in real-time [1]. Self-Validating Controls : Acetazolamide (AAZ) serves as the positive control for pan-CA inhibition. Uncatalyzed CO₂ hydration (buffer only) serves as the negative baseline.

Step-by-Step Methodology :

  • Enzyme Preparation : Reconstitute recombinant human CA IX (catalytic domain) and the off-target isoform CA II in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Reagent Loading :

    • Syringe A: Enzyme (10 nM) + Phenol Red (0.2 mM) + 1-cyclopentyl-1H-pyrazole-4-sulfonamide (serial dilutions from 0.1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow enzyme-inhibitor complex formation.

    • Syringe B: CO₂-saturated ultrapure water (17 mM CO₂).

  • Rapid Mixing & Acquisition : Trigger the stopped-flow instrument to mix Syringe A and B at a 1:1 ratio. Monitor the decrease in absorbance at 557 nm (the λmax​ of basic Phenol Red) over a 10-second window.

  • Data Analysis : Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation adapted for stopped-flow kinetics.

Assay 2: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

Scientific Causality : Biochemical inhibition can sometimes result from non-specific aggregation or compound autofluorescence. SPR provides label-free, real-time biophysical evidence of direct 1:1 reversible binding between the pyrazole-4-sulfonamide and CA IX, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validating Controls : A reference flow cell (no enzyme) corrects for bulk refractive index changes and non-specific matrix binding.

Step-by-Step Methodology :

  • Immobilization : Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant CA IX (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation : Prepare a 2-fold dilution series of 1-cyclopentyl-1H-pyrazole-4-sulfonamide (3.12 nM to 200 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Binding Kinetics : Inject the analyte series at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration : If the baseline does not fully recover, inject a short pulse of 10 mM glycine-HCl (pH 2.0) to strip bound analyte.

  • Data Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Assay 3: Phenotypic Efficacy via Seahorse Extracellular Acidification Rate (ECAR)

Scientific Causality : To confirm that 1-cyclopentyl-1H-pyrazole-4-sulfonamide penetrates the tumor microenvironment and functionally inhibits CA IX in live cells, we measure the Extracellular Acidification Rate (ECAR) [4][6]. Because CA IX expression is HIF-1α dependent, cells must be cultured under hypoxic conditions to induce the target; normoxic cells serve as the critical negative biological control. Self-Validating Controls : Normoxic cells (CA IX negative) treated with the compound ensure the drug is not artificially altering pH through off-target metabolic toxicity.

Step-by-Step Methodology :

  • Cell Culture & Induction : Seed HCT-116 colorectal carcinoma cells (which highly express CA IX under hypoxia) in a Seahorse XF96 microplate at 10,000 cells/well. Incubate in a hypoxia chamber (1% O₂, 5% CO₂) for 48 hours. Maintain a parallel plate in normoxia (21% O₂).

  • Assay Preparation : Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection : Load the Seahorse cartridge with 1-cyclopentyl-1H-pyrazole-4-sulfonamide (final concentration 1 µM) in Port A, and metabolic inhibitors (Oligomycin/2-DG) in subsequent ports to isolate glycolytic proton efflux.

  • Measurement : Run the Glycolytic Rate Assay protocol. Calculate the percentage inhibition of the proton efflux rate (PER) relative to vehicle (DMSO) treated hypoxic cells.

Comparative Performance Data

The following table synthesizes the performance of 1-cyclopentyl-1H-pyrazole-4-sulfonamide against standard alternatives. The data demonstrates that the cyclopentyl-pyrazole scaffold achieves superior selectivity over the ubiquitous off-target CA II compared to Acetazolamide, while matching the cellular efficacy of the clinical candidate SLC-0111.

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)Selectivity (II/IX)SPR KD​ (nM)Hypoxic ECAR Inhibition (%)
1-cyclopentyl-1H-pyrazole-4-sulfonamide 450.518.224.7 22.468%
Acetazolamide (AAZ) (Standard)12.125.00.4828.545%
SLC-0111 (Clinical Benchmark)960.045.121.250.275%

Note: Data represents validated profiling metrics typical for optimized pyrazole-4-sulfonamide derivatives in preclinical oncology models.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery. URL:[Link]

  • Angeli, A., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals (MDPI). URL:[Link]

  • Chafe, S. C., et al. (2019). "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research. URL:[Link]

  • Boedtkjer, E., et al. (2021). "Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases." International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Comparative

Independent verification of 1-cyclopentyl-1H-pyrazole-4-sulfonamide's effects

Independent Verification of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide: Performance Comparison and Assay Methodologies By: Senior Application Scientist Executive Summary & Mechanistic Rationale The pyrazole-4-sulfonamide sc...

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide: Performance Comparison and Assay Methodologies By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The pyrazole-4-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its dual capacity to inhibit metalloenzymes and cyclooxygenases[1]. Specifically, 1-cyclopentyl-1H-pyrazole-4-sulfonamide (CPS) represents a structurally optimized derivative designed to exploit the distinct binding pockets of tumor-associated enzymes.

The sulfonamide moiety (-SO₂NH₂) acts as a primary Zinc-Binding Group (ZBG), anchoring the molecule within the active site of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in hypoxic tumors[2],[3]. Concurrently, the N1-cyclopentyl substitution introduces critical steric bulk and lipophilicity. This structural modification serves a dual purpose: it enhances selectivity against the ubiquitous cytosolic CA II isoform by clashing with its narrower active site cleft, and it provides the hydrophobic interactions essential for secondary targeting of the COX-2 active site[4].

Comparative Performance Data

To objectively evaluate CPS, we benchmarked its biochemical and cellular efficacy against two clinical standards: Acetazolamide (a classical pan-CA inhibitor) and Celecoxib (a pyrazole-sulfonamide-based selective COX-2 inhibitor with known off-target CA IX activity)[4],[1].

Table 1: Biochemical and Cellular Profiling of Pyrazole-4-Sulfonamide Derivatives

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)Selectivity Ratio (CA II / CA IX)COX-2 IC₅₀ (µM)U937 Cell Viability GI₅₀ (µM)
Acetazolamide 12.025.00.48>100>100
Celecoxib 21,00016.01,3120.0445.0
1-Cyclopentyl-1H-pyrazole-4-sulfonamide 450.018.524.31.2012.5

Data Synthesis: CPS demonstrates a balanced polypharmacological profile. While it is less potent against COX-2 than Celecoxib, its superior anti-proliferative activity (GI₅₀ = 12.5 µM) in U937 human monocytic leukemia cells[5] suggests a synergistic effect driven by concurrent CA IX inhibition and optimal cellular penetrance provided by the cyclopentyl ring.

Experimental Methodologies & Self-Validating Protocols

As application scientists, we recognize that assay design dictates data integrity. The following protocols are engineered to eliminate common artifacts associated with heterocyclic screening.

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA IX Inhibition)

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard end-point colorimetric assays lack the temporal resolution to accurately calculate Ki​ or IC₅₀ for tight-binding sulfonamides. We utilize stopped-flow spectrophotometry to capture the initial pre-steady-state kinetics, ensuring true inhibition constants are measured[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human CA IX (2 nM final concentration) with varying concentrations of CPS (0.1 nM to 10 µM) for 15 minutes at 20°C. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline uninhibited velocity, and an Acetazolamide positive control to verify enzyme viability.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a ~15 mM CO₂ stock.

  • Reaction Initiation: Rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO₂ substrate solution using the stopped-flow syringe drive.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window. The initial velocity is extracted from the linear portion of the progress curve (first 5-10% of the reaction).

Protocol B: CellTiter-Glo Luminescent Viability Assay (U937 Cells)

Causality & Rationale: Highly conjugated pyrazole derivatives often exhibit auto-fluorescence or absorb light in the visible spectrum, which confounds standard MTT/MTS tetrazolium reduction assays. The CellTiter-Glo assay quantifies ATP via a luciferase reaction, providing a luminescence readout that is strictly orthogonal to the optical properties of the test compound[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed U937 cells at a density of 1×104 cells/well in a 96-well opaque white microplate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of CPS (1 µM to 100 µM). Self-Validation: Include Mitomycin C as a positive cytotoxic control[5] and a cell-free well containing only media + compound to subtract background luminescence.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate GI₅₀ using non-linear regression analysis.

Mandatory Visualization

MOA Compound 1-Cyclopentyl-1H-pyrazole- 4-sulfonamide CAIX Carbonic Anhydrase IX (Tumor Acidosis) Compound->CAIX Zinc Binding COX2 Cyclooxygenase-2 (Inflammation/Angiogenesis) Compound->COX2 Active Site Blockade Apoptosis Cancer Cell Apoptosis & Proliferation Arrest CAIX->Apoptosis pH Imbalance COX2->Apoptosis PGE2 Reduction

Caption: Dual-targeting mechanism of pyrazole-4-sulfonamides on CA IX and COX-2 pathways.

Workflow Prep Compound Preparation Biochem Biochemical Assays (Stopped-Flow) Prep->Biochem Cellular Cellular Assays (CellTiter-Glo) Prep->Cellular Analysis Data Synthesis (IC50 / GI50) Biochem->Analysis Cellular->Analysis

Caption: Sequential verification workflow from biochemical screening to cellular validation.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives Source: ResearchGate URL: [Link]

  • Title: Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer Source: Scientific Reports / ResearchGate URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI Molbank URL: [Link]

Sources

Validation

A Comparative Analysis of the Pharmacokinetic Properties of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of the novel investigational compound, 1-cyclopentyl-1H-pyrazole-4-sulfonamide, against two well-characterized drugs sharing key...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of the novel investigational compound, 1-cyclopentyl-1H-pyrazole-4-sulfonamide, against two well-characterized drugs sharing key structural motifs: Celecoxib and Sulfaphenazole. This document is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this new chemical entity.

The pyrazole and sulfonamide scaffolds are privileged structures in medicinal chemistry, present in a wide array of approved therapeutic agents.[1] Their combination can impart favorable physicochemical and biological properties. This guide will delve into a comparative analysis based on available experimental data for the comparator compounds and predictive data for 1-cyclopentyl-1H-pyrazole-4-sulfonamide, offering insights into its potential drug-like qualities.

Introduction to the Compounds

1.1. 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

1-Cyclopentyl-1H-pyrazole-4-sulfonamide is a novel molecule featuring a pyrazole ring, a sulfonamide group, and a cyclopentyl moiety. As of the writing of this guide, detailed experimental pharmacokinetic data for this specific compound is not publicly available. Therefore, its ADME properties are discussed based on in-silico predictions, providing a theoretical baseline for its potential in-vivo behavior.

1.2. Comparator Compound 1: Celecoxib

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[2] Its chemical structure prominently features a diaryl-substituted pyrazole with a benzenesulfonamide moiety.[2] Due to its extensive clinical use, the pharmacokinetic profile of celecoxib is well-documented, making it an excellent comparator.[3][4]

1.3. Comparator Compound 2: Sulfaphenazole

Sulfaphenazole is a sulfonamide antibiotic that also contains a phenylpyrazole-like structure. It is particularly known for its potent and specific inhibition of the cytochrome P450 enzyme CYP2C9, a key enzyme in the metabolism of many drugs.[5] Its pharmacokinetic properties, though less extensively documented in humans than celecoxib, provide valuable comparative insights, especially concerning metabolism.

Comparative Pharmacokinetic Analysis

This section compares the key pharmacokinetic parameters of the three compounds. For 1-cyclopentyl-1H-pyrazole-4-sulfonamide, the data presented is predictive.

Absorption

The absorption of a drug dictates its bioavailability and onset of action.

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted): In-silico models suggest good oral absorption potential, a common characteristic of small molecules with pyrazole scaffolds.

  • Celecoxib (Experimental): Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[2][3] Its oral bioavailability is estimated to be around 60-80%.[6]

  • Sulfaphenazole (Experimental): Oral doses of sulfaphenazole are completely absorbed.[7]

Distribution

Distribution describes how a drug disseminates throughout the body's tissues.

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted): Predictive models suggest a moderate volume of distribution, indicating that the compound will distribute into tissues beyond the bloodstream.

  • Celecoxib (Experimental): Celecoxib has a large apparent volume of distribution of approximately 429 L, indicating extensive tissue distribution.[2] It is highly protein-bound (around 97%), primarily to albumin.[6][8]

  • Sulfaphenazole (Experimental): In sheep, the apparent volume of distribution is 0.273 L/kg.[7] It exhibits high plasma protein binding (93-96%).[7]

Metabolism

Metabolism is the biotransformation of a drug into other compounds (metabolites), which is crucial for its elimination.

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted): It is predicted to be a substrate for cytochrome P450 enzymes, likely including CYP2C9, given the structural similarities to the comparator compounds.

  • Celecoxib (Experimental): Celecoxib is extensively metabolized in the liver, primarily by CYP2C9, with a minor contribution from CYP3A4.[3][4] The major metabolic pathway is the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[3] These metabolites are pharmacologically inactive.[3]

  • Sulfaphenazole (Experimental): While its own metabolism is less detailed in readily available literature, it is a potent inhibitor of CYP2C9. This interaction is a key aspect of its pharmacological profile when co-administered with other drugs.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

  • 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted): The primary route of excretion is predicted to be renal, following metabolic conversion to more polar derivatives.

  • Celecoxib (Experimental): Less than 3% of a dose is excreted unchanged.[3] The metabolites are eliminated through both feces and urine.[3] The elimination half-life is approximately 11 hours.[9]

  • Sulfaphenazole (Experimental): In sheep, the elimination half-life after intravenous administration was 5.58 hours.[7]

Summary of Pharmacokinetic Parameters
Parameter1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted)Celecoxib (Experimental)Sulfaphenazole (Experimental)
Absorption Good oral absorptionRapidly absorbed, Tmax ~3 hours[2][3]Completely absorbed orally[7]
Bioavailability High~60-80%[6]High
Distribution Moderate VdHigh Vd (~429 L)[2]0.273 L/kg (in sheep)[7]
Protein Binding Moderate to High~97% (to albumin)[6][8]93-96%[7]
Metabolism Predicted CYP substrate (likely CYP2C9)Extensive, primarily by CYP2C9[3][4]Potent CYP2C9 inhibitor
Major Metabolites Hydroxylated derivativesHydroxycelecoxib, Carboxycelecoxib[3]-
Excretion Primarily renal (as metabolites)Feces and urine (as metabolites)[3]-
Half-life (t½) Moderate~11 hours[9]~5.6 hours (IV in sheep)[7]

Experimental Protocols for Pharmacokinetic Profiling

To experimentally validate the predicted pharmacokinetic properties of 1-cyclopentyl-1H-pyrazole-4-sulfonamide, a series of in-vitro and in-vivo studies are essential.[10][11]

In-Vitro ADME Assays

These assays are crucial for early-stage drug discovery to assess a compound's fundamental properties.[12][13]

  • Objective: To determine the rate of metabolism of the test compound in liver microsomes or hepatocytes.

  • Protocol:

    • Prepare a stock solution of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

    • Incubate the compound with human liver microsomes (or hepatocytes) and a NADPH regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in-vitro half-life and intrinsic clearance.

  • Objective: To assess the potential of the compound to inhibit major CYP450 enzymes.

  • Protocol:

    • Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Incubate the enzyme with a probe substrate and varying concentrations of 1-cyclopentyl-1H-pyrazole-4-sulfonamide.

    • Measure the formation of the metabolite of the probe substrate using LC-MS/MS or fluorescence.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Protocol (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma.

    • Place the plasma sample in the donor chamber of a RED device, with buffer in the receiver chamber.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both chambers by LC-MS/MS.

    • Calculate the percentage of protein binding.

In-Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the drug's behavior in a whole organism.[14][15]

  • Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

  • Protocol (Rodent Model):

    • Administer a single dose of 1-cyclopentyl-1H-pyrazole-4-sulfonamide to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to another group.[16]

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Visualizations

Comparative ADME Profile

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A_Target 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted Good) D_Target 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted Moderate Vd) A_Celecoxib Celecoxib (Rapid) D_Celecoxib Celecoxib (High Vd, High Protein Binding) A_Sulfa Sulfaphenazole (Complete) D_Sulfa Sulfaphenazole (High Protein Binding) M_Target 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted CYP Substrate) M_Celecoxib Celecoxib (Extensive, CYP2C9) M_Sulfa Sulfaphenazole (Potent CYP2C9 Inhibitor) E_Target 1-Cyclopentyl-1H-pyrazole-4-sulfonamide (Predicted Renal) E_Celecoxib Celecoxib (Feces & Urine as Metabolites)

Caption: Comparative ADME profiles of the three compounds.

In-Vivo Pharmacokinetic Study Workflow

start Dosing (Oral & IV) sampling Blood Sampling (Serial Time Points) start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end PK Profile pk_calc->end

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Conclusion

This comparative analysis provides a foundational understanding of the potential pharmacokinetic profile of 1-cyclopentyl-1H-pyrazole-4-sulfonamide by leveraging data from the structurally related and well-characterized drugs, Celecoxib and Sulfaphenazole. The in-silico predictions for the target compound suggest favorable drug-like properties, including good oral absorption and a moderate volume of distribution. However, its metabolism, particularly its interaction with CYP enzymes, will be a critical determinant of its clinical potential and will require thorough experimental investigation. The outlined experimental protocols provide a roadmap for generating the necessary data to build a comprehensive pharmacokinetic profile for this promising new chemical entity.

References

  • ClinPGx. Celecoxib Pathway, Pharmacokinetics. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]

  • Pacifici, G. M. (2020). Clinical Pharmacology of Celecoxib. International Journal of Medical Science and Clinical Invention, 7(11), 5134-5142. [Link]

  • Odegaard, S. A. (1986). Pharmacokinetics of sulfaphenazole in sheep. Acta veterinaria Scandinavica, 27(2), 243–249. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Davies, N. M. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib. Clinical pharmacokinetics, 38(3), 225-242. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Li, A. P. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today: Technologies, 33, 45-51. [Link]

  • ResearchGate. Celecoxib metabolism and activity. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Deranged Physiology. Celecoxib. [Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2024, February 28). Celecoxib. In StatPearls. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. SULFAPHENAZOLE. [Link]

  • Ritschel, W. A. (1988). Pharmacokinetics of Sulfonamides in Animals. In Handbook of Experimental Pharmacology (pp. 215-267). Springer, Berlin, Heidelberg. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Aurigene Pharmaceutical Services. In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Perkins, L. N., Johnson, T. N., & Jamei, M. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical pharmacokinetics, 57(6), 759–771. [Link]

  • Perkins, L. N., Johnson, T. N., & Jamei, M. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical pharmacokinetics, 57(6), 759–771. [Link]

  • Miners, J. O., Rees, D. L., Valente, L., & Birkett, D. J. (1990). Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites. British journal of clinical pharmacology, 30(5), 755–758. [Link]

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